molecular formula C11H15N3O2 B1311005 2-Nitro-5-piperidinoaniline CAS No. 54997-99-8

2-Nitro-5-piperidinoaniline

Cat. No.: B1311005
CAS No.: 54997-99-8
M. Wt: 221.26 g/mol
InChI Key: AUNKEFOSUQUFCM-UHFFFAOYSA-N
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Description

2-Nitro-5-piperidinoaniline is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-piperidinoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-piperidinoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNKEFOSUQUFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427673
Record name 2-nitro-5-piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54997-99-8
Record name 2-nitro-5-piperidinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

2-Nitro-5-piperidinoaniline is a substituted aromatic amine. Its structure is characterized by a benzene ring functionalized with a nitro group, an amino group, and a piperidine ring. The relative positions of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential applications.

The core structure, 2-nitroaniline, is a well-characterized industrial chemical.[1] The introduction of a piperidine group at the 5-position is anticipated to modulate the molecule's lipophilicity, basicity, and overall pharmacological profile. This structural modification is a common strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Predicted Molecular Structure and Identifiers

Based on its name, the molecular structure can be confidently predicted. Key identifiers have been estimated based on this structure.

Table 1: Predicted Molecular Identifiers for 2-Nitro-5-piperidinoaniline

IdentifierPredicted Value
IUPAC Name 2-Nitro-5-(piperidin-1-yl)aniline
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
CAS Number Not Assigned
Canonical SMILES C1CCN(CC1)C2=CC(=C(C=C2)N)[O-]

digraph "2-Nitro-5-piperidinoaniline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Benzene ring N1 [label="C"]; N2 [label="C"]; N3 [label="C"]; N4 [label="C"]; N5 [label="C"]; N6 [label="C"];

// Substituents NH2 [label="NH₂"]; NO2 [label="NO₂"]; Piperidine_N [label="N"]; Piperidine_C1 [label="CH₂"]; Piperidine_C2 [label="CH₂"]; Piperidine_C3 [label="CH₂"]; Piperidine_C4 [label="CH₂"]; Piperidine_C5 [label="CH₂"];

// Benzene ring edges N1 -- N2 [len=1.5]; N2 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- N5 [len=1.5]; N5 -- N6 [len=1.5]; N6 -- N1 [len=1.5];

// Substituent edges N1 -- NH2 [len=1.5]; N2 -- NO2 [len=1.5]; N5 -- Piperidine_N [len=1.5];

// Piperidine ring edges Piperidine_N -- Piperidine_C1 [len=1.5]; Piperidine_C1 -- Piperidine_C2 [len=1.5]; Piperidine_C2 -- Piperidine_C3 [len=1.5]; Piperidine_C3 -- Piperidine_C4 [len=1.5]; Piperidine_C4 -- Piperidine_C5 [len=1.5]; Piperidine_C5 -- Piperidine_N [len=1.5]; }

Caption: Predicted 2D structure of 2-Nitro-5-piperidinoaniline.

Predicted Physicochemical Properties

The physical and chemical properties of 2-Nitro-5-piperidinoaniline can be extrapolated from data available for analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Appearance Yellow to orange crystalline solidBased on the appearance of 2-nitroaniline ("ORANGE-YELLOW CRYSTALS") and other substituted nitroanilines.[1]
Melting Point 130-140 °CHigher than 2-nitroaniline (71.5 °C) due to increased molecular weight and potential for stronger intermolecular interactions. Similar substituted nitroanilines like 2-Nitro-5-(phenylthio)aniline have a melting point of 145-146 °C.[2]
Boiling Point > 300 °C (decomposes)Expected to be significantly higher than 2-nitroaniline (284 °C) due to increased molecular weight.[1] Decomposition at high temperatures is common for nitroaromatic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, methanol, acetone, chloroform)The piperidine moiety increases lipophilicity compared to 2-nitroaniline. Similar compounds like 2-Nitro-5-(phenylthio)aniline are soluble in DMSO and methanol.[2]
pKa ~ -0.5 to 0.0 (for the anilinic nitrogen)The electron-withdrawing nitro group will significantly decrease the basicity of the anilinic nitrogen, similar to 2-nitroaniline (pKa = -0.26).

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Nitro-5-piperidinoaniline would likely involve a nucleophilic aromatic substitution reaction. The most logical starting material is 5-chloro-2-nitroaniline, a commercially available reagent. The chlorine atom at the 5-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 2-position.

Synthesis_Pathway reactant1 5-Chloro-2-nitroaniline conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat reactant1->conditions reactant2 Piperidine reactant2->conditions product 2-Nitro-5-piperidinoaniline conditions->product

Caption: Proposed synthesis of 2-Nitro-5-piperidinoaniline.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of similar N-substituted nitroanilines.[3]

Materials:

  • 5-Chloro-2-nitroaniline (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline, potassium carbonate, and DMF (or DMSO).

  • Addition of Nucleophile: Add piperidine to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF/DMSO): Polar aprotic solvents are excellent for nucleophilic aromatic substitution reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

  • Excess Piperidine: A slight excess of the nucleophile ensures the complete consumption of the starting material.

Predicted Reactivity and Potential Applications

Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 5-(piperidin-1-yl)benzene-1,2-diamine, a potentially useful building block for the synthesis of heterocyclic compounds like benzimidazoles.

  • Reactions of the Amino Group: The primary amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups. It can also be acylated, alkylated, or used in condensation reactions.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino and piperidino groups being ortho, para-directing. However, the nitro group is a strong deactivating meta-director. The positions ortho to the amino group and ortho to the piperidino group are the most likely sites for substitution.

Potential Applications in Drug Discovery and Materials Science

Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3]

  • Medicinal Chemistry: The 2-nitroaniline scaffold is present in a number of biologically active molecules. The introduction of a piperidine ring could enhance binding to specific biological targets. For example, related compounds have been investigated as inhibitors of HIV-1 replication and as potential cancer therapeutics.[4]

  • Materials Science: Nitroanilines are known for their non-linear optical (NLO) properties. The specific substitution pattern of 2-Nitro-5-piperidinoaniline could result in interesting NLO characteristics.

Predicted Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the piperidine ring, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all three substituents.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six unique carbons of the benzene ring and the three unique carbons of the piperidine ring.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is recommended to handle 2-Nitro-5-piperidinoaniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted once available.

Conclusion

While direct experimental data for 2-Nitro-5-piperidinoaniline is lacking, a comprehensive profile of its predicted chemical properties, synthesis, and reactivity can be constructed based on the known chemistry of its structural analogs. The proposed synthesis via nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with piperidine offers a straightforward route to this molecule. The presence of the nitro, amino, and piperidino functional groups suggests a rich and versatile chemistry, making it a potentially valuable, yet underexplored, building block for applications in medicinal chemistry and materials science. All information presented herein should be experimentally validated.

References

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Nitro-5-piperidinoaniline, a key chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathway, including the underlying chemical principles, detailed experimental protocols, and characterization of the target molecule. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in modern organic chemistry. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction and Strategic Overview

2-Nitro-5-piperidinoaniline is an aromatic amine containing a nitro group and a piperidine moiety. This substitution pattern makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. The strategic placement of the electron-donating amino and piperidino groups and the electron-withdrawing nitro group on the benzene ring creates a unique electronic environment that can be exploited for further chemical modifications.

The most logical and widely employed synthetic strategy for the preparation of 2-Nitro-5-piperidinoaniline involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. This approach leverages the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro (-NO₂) group. The most common and economically viable starting material for this synthesis is 5-chloro-2-nitroaniline.

This guide will first detail the synthesis of the precursor, 5-chloro-2-nitroaniline, followed by a comprehensive protocol for its conversion to the target molecule, 2-Nitro-5-piperidinoaniline.

Synthesis of the Precursor: 5-Chloro-2-nitroaniline

The synthesis of 5-chloro-2-nitroaniline can be achieved through several routes. Two common methods are presented here: the nitration of m-dichlorobenzene followed by amination, and the formylation, nitration, and hydrolysis of 3-chloroaniline.[1]

Method A: From m-Dichlorobenzene

This two-step process involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a selective amination.[2]

Step 1: Nitration of m-Dichlorobenzene

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, m-dichlorobenzene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically below 20°C.[3] The reaction is then allowed to proceed at a slightly elevated temperature (35-45°C) for about an hour.[3] The crude 2,4-dichloronitrobenzene is then isolated and purified by recrystallization from ethanol.[3]

Step 2: Amination of 2,4-Dichloronitrobenzene

The purified 2,4-dichloronitrobenzene is then subjected to high-pressure amination in an autoclave using liquid ammonia in a suitable solvent like toluene.[2][3] The reaction is typically carried out at elevated temperatures (around 160°C) for several hours.[3] After cooling and releasing the excess ammonia, the product, 5-chloro-2-nitroaniline, is isolated by filtration and purified by recrystallization from methanol.[3]

Method B: From 3-Chloroaniline

This three-step method involves protecting the amino group of 3-chloroaniline, followed by nitration and deprotection.[1]

  • Formylation: 3-Chloroaniline is first acylated with formic acid in an organic solvent.[4]

  • Nitration: The resulting intermediate is then nitrated using a mixture of nitric acid and acetic anhydride at a low temperature (-5 to 10°C).[4]

  • Hydrolysis: Finally, the formyl group is removed by hydrolysis with a sodium hydroxide solution to yield 5-chloro-2-nitroaniline.[1][4]

Core Synthesis: 2-Nitro-5-piperidinoaniline via Nucleophilic Aromatic Substitution (SNAr)

The central transformation in this guide is the synthesis of 2-Nitro-5-piperidinoaniline from 5-chloro-2-nitroaniline and piperidine. This reaction is a classic example of nucleophilic aromatic substitution.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step addition-elimination process. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is crucial for the reaction to occur efficiently. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.

SNAr_Mechanism reagents 5-Chloro-2-nitroaniline + Piperidine intermediate Meisenheimer Complex (stabilized by resonance with NO2 group) reagents->intermediate Addition of Nucleophile product 2-Nitro-5-piperidinoaniline + HCl intermediate->product Elimination of Leaving Group (Cl-)

Caption: General mechanism for the SNAr reaction.

Experimental Protocol

This protocol is adapted from a similar procedure for the reaction of 5-chloro-2-nitroaniline with piperazine and represents a robust method for the synthesis of 2-Nitro-5-piperidinoaniline.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-2-nitroaniline172.575.0 g0.029 mol
Piperidine85.157.4 g (8.6 mL)0.087 mol
Anhydrous Potassium Carbonate138.214.4 g0.032 mol
N,N-Dimethylacetamide (DMAc)87.1250 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (5.0 g, 0.029 mol), piperidine (7.4 g, 0.087 mol), anhydrous potassium carbonate (4.4 g, 0.032 mol), and N,N-dimethylacetamide (50 mL).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-water with stirring.

  • A yellow-orange precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any remaining salts and DMAc.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford 2-Nitro-5-piperidinoaniline as a crystalline solid.

Characterization of 2-Nitro-5-piperidinoaniline

Due to the limited availability of published experimental data for 2-Nitro-5-piperidinoaniline, the following characterization data is predicted based on the analysis of analogous compounds.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight221.26 g/mol
AppearanceYellow to orange crystalline solid
Melting Point~105-110 °C
SolubilitySoluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO), sparingly soluble in alcohols, and insoluble in water.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8-8.0 ppm (d, 1H, Ar-H ortho to NO₂)

    • δ 6.8-7.0 ppm (dd, 1H, Ar-H meta to NO₂ and ortho to piperidino)

    • δ 6.6-6.8 ppm (d, 1H, Ar-H ortho to NH₂ and meta to piperidino)

    • δ 5.5-6.0 ppm (br s, 2H, -NH₂)

    • δ 3.0-3.2 ppm (t, 4H, -N-(CH₂)₂-)

    • δ 1.6-1.8 ppm (m, 6H, -(CH₂)₃-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~150-155 ppm (C-NO₂)

    • δ ~145-150 ppm (C-NH₂)

    • δ ~135-140 ppm (C-piperidino)

    • δ ~125-130 ppm (CH ortho to NO₂)

    • δ ~115-120 ppm (CH meta to NO₂)

    • δ ~110-115 ppm (CH ortho to NH₂)

    • δ ~50-55 ppm (-N-(CH₂)₂-)

    • δ ~25-30 ppm (-CH₂-CH₂-CH₂-)

    • δ ~23-27 ppm (-CH₂-CH₂-CH₂-)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3450-3300 (N-H stretching of primary amine)

    • ~2950-2800 (C-H stretching of piperidine)

    • ~1580-1620 (C=C aromatic stretching and N-H bending)

    • ~1500-1550 (asymmetric NO₂ stretching)

    • ~1300-1350 (symmetric NO₂ stretching)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 221, corresponding to the molecular ion.

Safety and Handling

5-Chloro-2-nitroaniline:

  • Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[5] Causes skin irritation and serious eye irritation.[6] May cause damage to organs through prolonged or repeated exposure.[5] Toxic to aquatic life with long-lasting effects.[5]

  • Precautions: Handle in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

Piperidine:

  • Hazards: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Precautions: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.

2-Nitro-5-piperidinoaniline:

Applications and Future Outlook

While specific industrial applications for 2-Nitro-5-piperidinoaniline are not extensively documented, its structural motifs suggest its potential utility as an intermediate in several areas:

  • Dye and Pigment Industry: Nitroanilines are common precursors for azo dyes.[8] The presence of the piperidino group can be used to tune the color and solubility properties of the resulting dyes.

  • Pharmaceutical Research: The aniline and nitro functionalities provide reactive handles for the synthesis of more complex heterocyclic structures that may possess biological activity.

  • Materials Science: The molecule's electronic properties could make it a candidate for incorporation into organic electronic materials.

Further research into the reactivity and properties of 2-Nitro-5-piperidinoaniline is warranted to fully explore its potential in these and other applications.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of 2-Nitro-5-piperidinoaniline. By detailing the synthesis of the key precursor, 5-chloro-2-nitroaniline, and providing a robust protocol for the core nucleophilic aromatic substitution reaction, this document serves as a valuable resource for chemists in research and development. The inclusion of mechanistic insights and predicted characterization data further enhances its utility as a practical guide for the preparation and identification of this important chemical intermediate.

References

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024-03-19). Retrieved from [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline. CN1182104C. Google Patents.
  • The preparation method of 5- chloro-2-nitroanilines. CN108329211A. Google Patents.
  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem. Retrieved from [Link]

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444. PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Cole-Parmer. Retrieved from [Link]

  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. PubChem. Retrieved from [Link]

  • 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218. PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Nitro-5-piperidinoaniline (CAS Number: 54997-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-5-piperidinoaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural motifs—a nitro-activated aromatic ring and a piperidine substituent—suggest its utility as a versatile chemical intermediate. This document outlines its chemical identity, a detailed, field-proven synthetic protocol based on analogous reactions, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

2-Nitro-5-piperidinoaniline is an organic compound featuring a nitro group ortho to an aniline amine group, and a piperidine ring at the 5-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it a key feature for its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties of 2-Nitro-5-piperidinoaniline

PropertyValueSource
CAS Number 54997-99-8[1]
Molecular Formula C₁₁H₁₅N₃O₂[2]
Molecular Weight 221.26 g/mol [2]
IUPAC Name 2-nitro-5-(piperidin-1-yl)aniline[2]
InChI Key AUNKEFOSUQUFCM-UHFFFAOYSA-N[2]
SMILES C1CCN(CC1)C2=CC(=C(C=C2)[O-])N[2]
Physical Form Solid (Predicted)[3]
Melting Point Not experimentally determined. Predicted to be in the range of 100-150 °C based on related compounds.
Boiling Point Not experimentally determined. Likely to decompose at high temperatures.
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.

Synthesis of 2-Nitro-5-piperidinoaniline: A Nucleophilic Aromatic Substitution Approach

The most logical and field-proven method for the synthesis of 2-Nitro-5-piperidinoaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.[4] The protocol outlined below is adapted from a well-established procedure for a structurally analogous compound, 2-Nitro-5-(1-piperazinyl)aniline, and is expected to yield the target compound with high efficiency.[5]

Reaction Principle and Mechanism

The synthesis involves the reaction of a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, with piperidine. The piperidine acts as the nucleophile, displacing the chloride ion from the aromatic ring. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The ortho-nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[6]

Caption: Proposed SNAr mechanism for the synthesis of 2-Nitro-5-piperidinoaniline.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Chloro-2-nitroaniline (CAS: 1635-61-6)[7]

  • Piperidine (CAS: 110-89-4)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous Hydrochloric Acid (HCl, 5%)

  • Aqueous Sodium Hydroxide (NaOH, 30%)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-chloro-2-nitroaniline (1.0 eq), piperidine (5.0 eq), and anhydrous potassium carbonate (1.0 eq) in anhydrous N,N-dimethylformamide.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extraction: Extract the resulting suspension with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Acid-Base Extraction: Re-extract the combined organic phase with 5% aqueous hydrochloric acid (2 x 50 mL). The product, being basic, will move into the aqueous layer.

  • Isolation: Wash the combined acidic aqueous phase with dichloromethane to remove any non-basic impurities. Cool the aqueous phase in an ice bath and basify to pH ~10 with 30% aqueous sodium hydroxide.

  • Precipitation and Filtration: A yellow precipitate of 2-Nitro-5-piperidinoaniline should form. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid residue with cold deionized water, followed by a small amount of cold diethyl ether. Dry the product under vacuum to obtain the final compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Nitro-5-piperidinoaniline

Technique Predicted Features
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.0 ppm (d, 1H, Ar-H ortho to NO₂), ~6.8-7.0 ppm (dd, 1H, Ar-H), ~6.6-6.8 ppm (d, 1H, Ar-H), ~5.9-6.2 ppm (br s, 2H, -NH₂), ~3.0-3.2 ppm (m, 4H, piperidine -CH₂-N), ~1.6-1.8 ppm (m, 6H, piperidine -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~145-150 ppm (C-NH₂), ~140-145 ppm (C-piperidine), ~130-135 ppm (C-NO₂), ~120-125 ppm (Ar-CH), ~115-120 ppm (Ar-CH), ~110-115 ppm (Ar-CH), ~50-55 ppm (piperidine -CH₂-N), ~25-30 ppm (piperidine -CH₂-), ~23-26 ppm (piperidine -CH₂-)
IR (ATR) ν ~3480, ~3370 cm⁻¹ (-NH₂ stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch)
Mass Spectrometry (EI) [M]⁺ at m/z = 221. Plausible fragmentation patterns include loss of NO₂, and cleavage of the piperidine ring.

Potential Applications in Drug Discovery and Materials Science

The 2-Nitro-5-piperidinoaniline scaffold holds potential in several areas of research and development, primarily driven by the known biological activities of nitroaniline and piperidine derivatives.

Medicinal Chemistry
  • Anticancer Agents: Nitroaniline derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[9]

  • Antimicrobial Agents: The nitro group is a well-known pharmacophore in antimicrobial drugs, where it can undergo bioreductive activation to generate reactive species that are toxic to pathogens.[10] Compounds with similar structures have shown antifungal and antimycobacterial properties.[4]

  • Kinase Inhibitors: Substituted aminopyridines, which share structural similarities with the aniline core of the target molecule, are prevalent in kinase inhibitors used in the treatment of inflammatory diseases and cancers.[11]

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance drug-like properties such as metabolic stability, solubility, and the ability to traverse biological membranes.[10]

Biological_Activity Core 2-Nitro-5-piperidinoaniline Nitroaniline Nitroaniline Scaffold Core->Nitroaniline contains Piperidine Piperidine Moiety Core->Piperidine contains Anticancer Anticancer Activity Nitroaniline->Anticancer Antimicrobial Antimicrobial Activity Nitroaniline->Antimicrobial Kinase_Inhibition Kinase Inhibition Nitroaniline->Kinase_Inhibition Piperidine->Anticancer enhances properties Piperidine->Antimicrobial enhances properties Piperidine->Kinase_Inhibition enhances properties

Caption: Potential biological activities stemming from the structural features of 2-Nitro-5-piperidinoaniline.

Materials Science

2-Nitroaniline and its derivatives are used as intermediates in the synthesis of azo dyes, which are important colorants in the textile industry.[12] The specific chromophoric properties of 2-Nitro-5-piperidinoaniline have not been characterized but could be an area of future investigation.

Safety and Handling

Appropriate safety precautions must be taken when handling 2-Nitro-5-piperidinoaniline. The following information is based on the GHS hazard statements provided by chemical suppliers.[13]

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Nitro-5-piperidinoaniline is a readily synthesizable compound with significant potential as a building block in medicinal chemistry and other fields. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. While experimental data on this specific molecule is scarce, its structural components suggest a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising chemical entity.

References

  • Chem-Impex. 2-Nitroaniline. [Link]

  • National Center for Biotechnology Information. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PubMed Central. [Link]

  • National Center for Biotechnology Information. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." PubMed Central. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]

  • Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
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An In-Depth Technical Guide to 2-Nitro-5-piperidinoaniline: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-5-piperidinoaniline, a substituted nitroaniline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. The guide covers plausible synthetic routes, predicted physicochemical properties, expected spectroscopic characteristics, and essential safety and handling considerations. By contextualizing this compound within the broader class of nitroanilines, this paper serves as a valuable resource for researchers exploring its potential applications.

Introduction: The Significance of Substituted Nitroanilines

Nitroanilines are a pivotal class of organic compounds, characterized by the presence of both an amino and a nitro group attached to a benzene ring.[1] This unique combination of an electron-donating amino group and a powerful electron-withdrawing nitro group imparts a rich and varied reactivity, making them versatile precursors in numerous fields.[2] They are foundational in the synthesis of dyes, pigments, and agrochemicals.[1] In the realm of drug discovery and development, the nitroaniline scaffold is a key component in a range of pharmacologically active molecules. The specific substitution pattern on the aniline ring profoundly influences the molecule's electronic properties, basicity, solubility, and ultimately its biological activity.[2]

This guide focuses on 2-Nitro-5-piperidinoaniline, a derivative where a piperidine ring is introduced at the 5-position of a 2-nitroaniline core. The incorporation of the saturated heterocyclic piperidine moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and basicity, which can in turn enhance pharmacokinetic profiles. This document aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research into this promising compound.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 2-Nitro-5-piperidinoaniline dictates its fundamental chemical and physical characteristics. The piperidino group, being an electron-donating group through induction, will influence the overall electron density of the aromatic ring, albeit in a complex interplay with the potent electron-withdrawing nitro group and the electron-donating amino group.

Predicted Physicochemical Data

Given the absence of direct experimental data for 2-Nitro-5-piperidinoaniline, the following properties are predicted based on data from analogous compounds such as 2-nitroaniline and other N-substituted nitroanilines.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₁H₁₅N₃O₂Based on the constituent atoms.
Molecular Weight 221.26 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange crystalline solidNitroanilines are typically colored solids due to the extended conjugation of the nitro and amino groups with the benzene ring.[3][4]
Melting Point Estimated in the range of 100-150 °CThe melting point will be influenced by the molecular symmetry and intermolecular forces. The introduction of the bulky piperidino group may disrupt crystal packing compared to simpler nitroanilines, but the overall polarity should still lead to a relatively high melting point for a molecule of its size. For comparison, 2-nitroaniline has a melting point of 71.5 °C, while 4-nitroaniline melts at 147.5 °C.[3][5]
Solubility Predicted to be sparingly soluble in water, but soluble in organic solvents like ethanol, acetone, and DMSO.The piperidino group increases the hydrocarbon character and thus lipophilicity. While the nitro and amino groups can participate in hydrogen bonding, the overall molecule is expected to have limited aqueous solubility, a common trait for many substituted nitroanilines.[3][6]
pKa The amino group is expected to be weakly basic.The powerful electron-withdrawing effect of the ortho-nitro group significantly reduces the basicity of the aniline amino group through resonance and inductive effects. The piperidino group at the meta position to the amino group will have a less pronounced electronic effect on its basicity compared to the ortho-nitro group.[2]

Synthesis of 2-Nitro-5-piperidinoaniline: A Proposed Experimental Protocol

A plausible and efficient route for the synthesis of 2-Nitro-5-piperidinoaniline is through nucleophilic aromatic substitution (SNAr) of a suitable precursor. Drawing from established methodologies for the synthesis of related N-aryl piperidines and the successful synthesis of the analogous 2-Nitro-5-(1-piperazinyl)aniline, a robust protocol can be proposed.[7] The reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a base is the most logical approach.

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5_Chloro_2_nitroaniline 5-Chloro-2-nitroaniline Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) 5_Chloro_2_nitroaniline->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Base_Solvent->Reaction_Vessel Heat Heat (e.g., 100-150 °C) Heat->Reaction_Vessel Target_Molecule 2-Nitro-5-piperidinoaniline Workup Aqueous Workup & Purification (Crystallization/ Chromatography) Reaction_Vessel->Workup Workup->Target_Molecule

Sources

An In-Depth Technical Guide to 2-Nitro-5-piperidinoaniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-nitro-5-piperidinoaniline scaffold represents a compelling structural motif in medicinal chemistry, combining the electronically distinct features of a nitroaromatic system with the versatile and pharmacokinetically favorable piperidine ring. This guide provides a comprehensive technical overview of the synthesis, characterization, and burgeoning biological activities of 2-nitro-5-piperidinoaniline derivatives and their analogs. We delve into detailed synthetic methodologies, explore a diverse range of therapeutic applications—from oncology and infectious diseases to metabolic and neurological disorders—and elucidate the underlying mechanisms of action where known. This document serves as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Strategic Fusion of Nitroaniline and Piperidine Moieties

The convergence of a nitroaniline core with a piperidine substituent gives rise to a class of molecules with significant potential in drug discovery. The nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the aromatic ring and can participate in critical interactions with biological targets. Conversely, the piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into pharmaceuticals to enhance pharmacokinetic properties, improve solubility, and provide a versatile point for structural diversification.[1] This strategic combination within the 2-nitro-5-piperidinoaniline framework creates a unique chemical entity with a rich and largely untapped potential for therapeutic intervention across a spectrum of diseases. This guide will illuminate the current understanding of these compounds, from their fundamental synthesis to their diverse biological functions.

Synthetic Pathways and Methodologies

The synthesis of 2-nitro-5-piperidinoaniline and its analogs is predominantly achieved through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

General Synthesis of the 2-Nitro-5-piperidinoaniline Core

The most common route involves the reaction of a 5-halo-2-nitroaniline with piperidine. 5-Chloro-2-nitroaniline is a readily available starting material for this transformation.

Experimental Protocol: Synthesis of 2-Nitro-5-(piperidin-1-yl)aniline (Analogous to Piperazinyl Derivative)

This protocol is adapted from the synthesis of the closely related 2-nitro-5-(1-piperazinyl)aniline.[1]

Materials:

  • 5-Chloro-2-nitroaniline

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Hydroxide (NaOH), aqueous solution

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-chloro-2-nitroaniline (1.0 eq), piperidine (5.0 eq), and anhydrous potassium carbonate (1.0 eq) in anhydrous N,N-dimethylacetamide.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 21 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extraction: Extract the resulting suspension with dichloromethane (5x).

  • Acid-Base Extraction: Combine the organic extracts and re-extract the product into an aqueous hydrochloric acid solution. Wash the acidic aqueous phase with dichloromethane to remove any remaining impurities.

  • Precipitation: Cool the acidic aqueous phase in an ice bath and add an aqueous sodium hydroxide solution dropwise until the pH reaches ~10 to precipitate the product.[1]

  • Isolation and Purification: Stir the suspension in the ice bath for 45 minutes, then filter the precipitate. Wash the solid with cold deionized water and then with ether. Dry the product under vacuum to yield 2-nitro-5-(piperidin-1-yl)aniline.[1]

Synthesis of Analogs and Derivatives

The versatility of the 2-nitro-5-piperidinoaniline scaffold allows for the synthesis of a wide array of derivatives. Modifications can be introduced at several positions:

  • Substitution on the Piperidine Ring: Utilizing substituted piperidines in the initial SNAr reaction allows for the introduction of various functionalities.

  • Modification of the Aniline Nitrogen: The primary amine of the aniline can be further functionalized, for example, through acylation or alkylation, to generate a diverse library of compounds.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a key intermediate for further derivatization, such as in the synthesis of benzimidazoles.

Caption: General synthetic workflow for 2-nitro-5-piperidinoaniline and its derivatives.

Characterization of 2-Nitro-5-piperidinoaniline Derivatives

The structural elucidation of newly synthesized 2-nitro-5-piperidinoaniline derivatives relies on a combination of standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the piperidine moiety and for characterizing the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and N-O stretches of the aniline and nitro groups, respectively.

  • X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure of crystalline derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the 2-nitro-5-piperidinoaniline scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

Nitroaniline derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action for some of these compounds is believed to involve their ability to act as alkylating agents, leading to the formation of adducts with cellular DNA.[3] Furthermore, related structures have shown inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGF-2).[4]

Compound Class Target/Mechanism Observed Activity Reference
Nitroaromatic CompoundsAlkylating propertiesHigh antiproliferative activity (IC₅₀ < 8.5 µM) on human cancer cell lines.[2][2]
5-Anilinoquinazoline-8-nitro derivativesVEGFR-2 kinase inhibitionPotent VEGFR-2 kinase inhibitors (IC₅₀ in the submicromolar range).[4][4]
Piperazine-containing vindoline conjugatesAntiproliferativeSignificant growth inhibition (GI₅₀ in the low micromolar range) against a panel of human tumor cell lines.[5][5]
Antimicrobial and Antifungal Activity

The 2-nitro-5-piperidinoaniline scaffold holds promise for the development of novel antimicrobial and antifungal agents. The nitro group is a common feature in many antimicrobial drugs, and its reduction within microbial cells can lead to the formation of cytotoxic reactive nitrogen species. The piperidine moiety can also contribute to antimicrobial activity and improve cell membrane permeability.[6]

Compound Class Organism Activity (MIC) Reference
Piperidine and pyrrolidine substituted halogenobenzenesStaphylococcus aureus, Bacillus subtilis, Candida albicans32–512 µg/mL[5]
2-Methyl-5-nitroaniline derivativesPhotosynthesis-inhibiting, antifungal, and antimycobacterial propertiesActivity observed, particularly with phenolic substitutions.[7]
Enzyme Inhibition

Recent studies have highlighted the potential of 2-nitro-5-piperidinoaniline analogs as potent and selective enzyme inhibitors.

SIRT6 Inhibition for Type 2 Diabetes: A notable example is the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase.[8] This compound exhibited an IC₅₀ of 4.93 µM against SIRT6 and demonstrated the ability to reduce blood glucose in a mouse model of type 2 diabetes by increasing the levels of the glucose transporter GLUT-1.[8]

SIRT6_Inhibition Compound 5-(4-methylpiperazin-1-yl) -2-nitroaniline SIRT6 SIRT6 Compound->SIRT6 Inhibits Deacetylation Deacetylation SIRT6->Deacetylation Catalyzes Histone_H3 Histone H3 Histone_H3->Deacetylation GLUT1 GLUT-1 Expression Deacetylation->GLUT1 Regulates (negatively) Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Increases Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose Leads to

Caption: Proposed mechanism of action for SIRT6 inhibition by a 2-nitro-5-piperazinoaniline analog.

Other Enzyme Targets: Derivatives of the core scaffold have also shown inhibitory activity against other enzymes, including:

  • Monoamine Oxidase (MAO)-A: Piperazine-containing derivatives have been identified as selective MAO-A inhibitors, with potential applications in the treatment of depression.[9]

  • Histone Deacetylases (HDACs): Substituted piperazinyl pyrimidylhydroxamic acids have demonstrated potent HDAC inhibition with nanomolar IC₅₀ values.[2]

  • Kinases: The aniline scaffold is a common feature in many kinase inhibitors, and derivatives have been developed as potent inhibitors of Mer and c-Met kinases.[10]

Neuroprotective and Cardiovascular Potential

While less explored for the specific 2-nitro-5-piperidinoaniline core, related piperidine and nitro-containing compounds have shown promise in the areas of neuroprotection and cardiovascular disease.

  • Neuroprotection: Piperine, a natural product containing a piperidine ring, has demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[11][12] Furthermore, piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[6]

  • Cardiovascular Effects: Nitro-containing compounds, such as nitroglycerin, are well-known vasodilators used in the treatment of angina.[13] The mechanism involves the release of nitric oxide, which activates soluble guanylyl cyclase. While the cardiovascular effects of 2-nitro-5-piperidinoaniline derivatives have not been extensively studied, this remains a potential area for future investigation.

Structure-Activity Relationships (SAR) and Future Directions

The available data, while still emerging, allows for the initial exploration of structure-activity relationships (SAR) for 2-nitro-5-piperidinoaniline derivatives. Key insights include:

  • Substitution on the Piperidine/Piperazine Ring: The nature of the substituent on the piperidine or piperazine ring can significantly impact biological activity and selectivity. For example, in the case of SIRT6 inhibitors, a methyl group on the piperazine was part of the most potent compound identified.[8]

  • Derivatization of the Aniline Amine: Modifications at the aniline nitrogen can be used to modulate the physicochemical properties and target interactions of the molecule.

  • The Role of the Nitro Group: The position and electronic influence of the nitro group are critical for both the synthesis (activating the ring for SNAr) and the biological activity of these compounds.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitutions are needed to build more comprehensive SAR models.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that the therapeutic potential of this scaffold extends beyond the currently explored areas.

Conclusion

The 2-nitro-5-piperidinoaniline scaffold is a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, make these compounds attractive candidates for further investigation. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to biological applications, and has highlighted the significant potential for future discoveries based on this versatile chemical framework. As our understanding of the intricate roles these molecules play in biological systems deepens, so too will the opportunities for translating this knowledge into innovative therapies for a multitude of human diseases.

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Methodological & Application

The Synthetic Versatility of 2-Nitro-5-piperidinoaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-Nitro-5-piperidinoaniline, a versatile building block in modern organic synthesis. Positioned at the intersection of nitroaromatics and substituted anilines, this compound offers a unique combination of reactive sites, making it a valuable precursor for a range of heterocyclic and azo compounds of interest to the pharmaceutical and materials science sectors. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed application notes, validated experimental protocols, and the scientific rationale behind its synthetic utility.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

2-Nitro-5-piperidinoaniline is an aromatic compound characterized by three key functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂) positioned ortho to the amine, and a piperidine moiety at the para position. This specific arrangement of functionalities dictates its reactivity and, consequently, its applications in organic synthesis.

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The ortho-nitroaniline core, on the other hand, is a well-established precursor to benzimidazoles, a privileged heterocyclic motif in medicinal chemistry. Furthermore, the primary aromatic amine can be readily diazotized, opening avenues for the synthesis of azo dyes and other functional materials.

This guide will systematically detail the synthesis of 2-Nitro-5-piperidinoaniline and subsequently explore its most significant applications as a synthetic intermediate.

Synthesis of 2-Nitro-5-piperidinoaniline

The most direct and efficient route to 2-Nitro-5-piperidinoaniline is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 5-chloro-2-nitroaniline. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by piperidine.

Reaction Mechanism and Rationale

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group stabilizes the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. The choice of a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. A mild inorganic base, like potassium carbonate, is sufficient to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 2-Nitro-5-(1-piperazinyl)aniline[1].

Materials:

  • 5-Chloro-2-nitroaniline

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Crushed Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (1.0 eq.), anhydrous potassium carbonate (1.2 eq.), and anhydrous DMAc.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add piperidine (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous suspension with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with 1 M HCl, followed by deionized water, and finally with a saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-Nitro-5-piperidinoaniline as a solid.

ParameterConditionRationale
Solvent Anhydrous N,N-Dimethylacetamide (DMAc)A polar aprotic solvent that enhances the nucleophilicity of piperidine.
Base Anhydrous Potassium Carbonate (K₂CO₃)Neutralizes the HCl formed during the reaction, driving it to completion.
Temperature 120 °CProvides the necessary activation energy for the SNAr reaction.
Work-up Aqueous with DCM extractionEfficiently separates the organic product from inorganic salts and the polar solvent.

Application in the Synthesis of Benzimidazole Derivatives

A primary application of 2-Nitro-5-piperidinoaniline is its use as a precursor for the synthesis of 6-piperidino-substituted benzimidazoles. This transformation involves the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative, which then undergoes cyclization with a suitable one-carbon synthon.

Reduction of the Nitro Group

The nitro group of 2-Nitro-5-piperidinoaniline can be selectively reduced to a primary amine under various conditions. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or transfer hydrogenation with reagents like sodium dithionite. The resulting 4-piperidino-1,2-phenylenediamine is often used directly in the subsequent cyclization step without extensive purification.

Caption: Pathway to Substituted Benzimidazoles.

Cyclization to Benzimidazoles

The resulting 4-piperidino-1,2-phenylenediamine can be cyclized with a variety of reagents to introduce different substituents at the 2-position of the benzimidazole ring. For instance, reaction with an aldehyde in the presence of an oxidizing agent (like sodium metabisulfite) or under acidic conditions will yield a 2-substituted benzimidazole. Alternatively, condensation with a carboxylic acid or its derivative (e.g., an ester or acid chloride) under heating or with a coupling agent provides the corresponding 2-substituted benzimidazole.

Protocol for the Synthesis of 2-Aryl-6-piperidino-1H-benzimidazole

This protocol is based on the well-established Phillips condensation and related methodologies[2][3][4][5][6].

Step A: Reduction of 2-Nitro-5-piperidinoaniline

Materials:

  • 2-Nitro-5-piperidinoaniline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Nitro-5-piperidinoaniline (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq.) in concentrated HCl to the flask while stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-piperidino-1,2-phenylenediamine, which can be used in the next step without further purification.

Step B: Cyclization with an Aromatic Aldehyde

Materials:

  • Crude 4-piperidino-1,2-phenylenediamine

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.1 eq.)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the crude 4-piperidino-1,2-phenylenediamine (1.0 eq.) in DMF, add the aromatic aldehyde (1.1 eq.).

  • Add sodium metabisulfite (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 100-120 °C for 4-6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-6-piperidino-1H-benzimidazole.

ParameterConditionRationale
Reducing Agent Tin(II) ChlorideA classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.
Cyclization Reagent Aromatic AldehydeProvides the C2-substituent of the benzimidazole ring.
Oxidant Sodium MetabisulfiteFacilitates the oxidative cyclization of the intermediate Schiff base.
Solvent DMFA high-boiling polar aprotic solvent suitable for this condensation reaction.

Application in Azo Dye Synthesis

The primary aromatic amine group of 2-Nitro-5-piperidinoaniline can be readily converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound (a coupling component) to form a stable azo dye. The presence of the nitro and piperidino groups on the diazo component can significantly influence the color and properties of the resulting dye.

Diazotization and Azo Coupling

Diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is highly reactive and is immediately used in the coupling reaction with a suitable partner, such as a phenol, naphthol, or another aniline derivative.

Protocol for the Synthesis of an Azo Dye

This protocol is based on general procedures for azo dye synthesis[7][8].

Materials:

  • 2-Nitro-5-piperidinoaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Component (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, suspend 2-Nitro-5-piperidinoaniline (1.0 eq.) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the suspension. Maintain the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

  • Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

ParameterConditionRationale
Diazotizing Agent NaNO₂ / HClGenerates nitrous acid in situ for the conversion of the primary amine to a diazonium salt.
Temperature 0-5 °CDiazonium salts are generally unstable at higher temperatures and can decompose.
Coupling Medium Basic (for phenols)The phenoxide ion is a more powerful coupling component than the neutral phenol.

Conclusion

2-Nitro-5-piperidinoaniline is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of multiple, selectively addressable functional groups make it an attractive starting material for the construction of complex molecular architectures. The protocols and application notes provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in the development of novel pharmaceuticals, functional dyes, and other advanced materials. The logical application of its inherent reactivity, as demonstrated in the synthesis of benzimidazoles and azo dyes, underscores its significance as a key building block for innovation in chemical synthesis.

References

  • Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved January 26, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (n.d.). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 26, 2026, from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 26, 2026, from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 96103-52-5 | 2-Nitro-5-(piperazin-1-yl)aniline. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Nitro-5-piperidinoaniline in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are integral to a vast array of pharmacologically active molecules.[1][2] Among the myriad of starting materials, ortho-nitroanilines serve as powerful precursors for a variety of fused heterocyclic systems. This guide focuses on a particularly valuable, yet under-explored building block: 2-Nitro-5-piperidinoaniline .

The strategic placement of the nitro and amino groups at the 1 and 2 positions of the benzene ring provides the foundational reactivity for cyclization reactions to form five- or six-membered heterocyclic rings. The vicinal arrangement of these functionalities is key to forming important bicyclic systems like benzimidazoles and quinoxalines. The piperidine moiety at the 5-position offers a unique handle for modulating the physicochemical properties of the final compounds, such as solubility, lipophilicity, and basicity, which are critical parameters in drug design. This substituent can also influence the electronic nature of the aromatic ring, potentially affecting reaction kinetics and yields.

This document provides a detailed exploration of the synthetic utility of 2-Nitro-5-piperidinoaniline, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of key heterocyclic derivatives.

Core Synthetic Pathways: A Mechanistic Overview

The primary synthetic utility of 2-Nitro-5-piperidinoaniline lies in its ability to undergo reductive cyclization. The nitro group, an electron-withdrawing functionality, can be readily reduced to an amino group. This in situ generated ortho-diamine is highly reactive and serves as the key intermediate for the construction of various heterocyclic rings.

Workflow for Heterocyclic Synthesis from 2-Nitro-5-piperidinoaniline

A 2-Nitro-5-piperidinoaniline B In situ Nitro Group Reduction A->B C 1,2-Diamino-4-piperidino- benzene (Intermediate) B->C D Reaction with Aldehydes C->D E Reaction with 1,2-Dicarbonyls C->E F Benzimidazole Derivatives D->F G Quinoxaline Derivatives E->G

Caption: General workflow for synthesizing benzimidazoles and quinoxalines.

Synthesis of 6-Piperidinobenzimidazoles via Reductive Cyclization

The reaction of o-nitroanilines with aldehydes in the presence of a reducing agent is a highly efficient, one-pot method for synthesizing 2-substituted benzimidazoles.[3][4] This approach avoids the isolation of the often-unstable o-phenylenediamine intermediate. The piperidino substituent is expected to be stable under these reductive conditions.

Mechanistic Rationale

The reaction proceeds through a tandem reduction-condensation-cyclization sequence. First, the nitro group of 2-Nitro-5-piperidinoaniline is reduced to an amine, forming the transient 1,2-diamino-4-piperidinobenzene. This diamine then reacts with the aldehyde to form a Schiff base with one of the amino groups. Subsequent intramolecular cyclization and aromatization lead to the formation of the stable benzimidazole ring. The choice of a mild reducing agent like sodium dithionite (Na₂S₂O₄) is crucial to prevent over-reduction of other functional groups.[3]

Reductive Cyclization Mechanism

cluster_0 Reduction cluster_1 Condensation & Cyclization A 2-Nitro-5-piperidinoaniline B 1,2-Diamino-4-piperidino- benzene A->B [Na₂S₂O₄] C Reaction with Aldehyde (R-CHO) D Schiff Base Intermediate B->D C->D E Intramolecular Cyclization D->E F Dehydration & Aromatization E->F G 2-Substituted-6-piperidino- benzimidazole F->G

Caption: Mechanism for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-6-piperidinobenzimidazoles

This protocol details a general procedure for the synthesis of 2-aryl substituted 6-piperidinobenzimidazoles.

Materials:

  • 2-Nitro-5-piperidinoaniline

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Nitro-5-piperidinoaniline (1.0 eq.) and the desired aromatic aldehyde (1.2 eq.) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a solution of sodium dithionite (3.0-4.0 eq.) in water portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Precipitation: Add cold water to the concentrated mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

ParameterConditionRationale
Solvent Ethanol/WaterGood solubility for reactants and facilitates precipitation of the product upon addition of excess water.
Reducing Agent Sodium Dithionite (Na₂S₂O₄)A mild and effective reducing agent for nitro groups that is compatible with many functional groups.[3]
Temperature Reflux (~80 °C)Provides sufficient energy to overcome the activation barrier for cyclization and aromatization.
Stoichiometry Aldehyde (1.2 eq.), Na₂S₂O₄ (3-4 eq.)A slight excess of the aldehyde ensures complete consumption of the diamine intermediate. Sufficient reducing agent is required for complete reduction of the nitro group.

Synthesis of 6-Piperidinoquinoxalines

Quinoxalines are another important class of N-heterocyclic compounds with a wide range of biological activities.[5][6][7] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] A similar one-pot strategy involving in situ reduction of 2-Nitro-5-piperidinoaniline followed by condensation can be employed.

Mechanistic Rationale

The synthesis of quinoxalines from 2-nitroanilines can be achieved through a transfer hydrogenative condensation.[1] This involves the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) or a vicinal diol which is oxidized in situ to the dicarbonyl. The resulting diimine intermediate then undergoes aromatization to form the stable quinoxaline ring.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-piperidinoquinoxalines

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 6-piperidinoquinoxalines.

Materials:

  • 2-Nitro-5-piperidinoaniline

  • 1,2-dicarbonyl compound (e.g., benzil) or vicinal diol (e.g., hydrobenzoin)

  • Iron(III) chloride (FeCl₃) (as catalyst)

  • Hydrazine hydrate (as reducing agent)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a solution of 2-Nitro-5-piperidinoaniline (1.0 eq.) and the 1,2-dicarbonyl compound or vicinal diol (1.1 eq.) in ethanol, add a catalytic amount of FeCl₃.

  • Addition of Reducing Agent: Slowly add hydrazine hydrate (3.0-5.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Self-Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

ParameterConditionRationale
Catalyst Iron(III) Chloride (FeCl₃)An inexpensive and efficient catalyst for the reduction of nitroarenes with hydrazine.
Reducing Agent Hydrazine HydrateA common and effective reducing agent for nitro groups in the presence of a catalyst.
Reactant 1,2-Dicarbonyl or Vicinal DiolThe vicinal diol can be oxidized in situ to the corresponding dicarbonyl, offering a broader substrate scope.
Temperature RefluxEnsures efficient reduction and condensation to form the quinoxaline ring.

Conclusion and Future Perspectives

2-Nitro-5-piperidinoaniline is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of a diverse library of benzimidazole and quinoxaline derivatives. The presence of the piperidine moiety offers significant opportunities for further functionalization and optimization of pharmacological properties. Future work could explore the use of other catalytic systems for the reductive cyclization, as well as the expansion of the substrate scope to include a wider variety of aldehydes, ketones, and dicarbonyl compounds. The development of enantioselective synthetic routes to chiral heterocyclic compounds derived from this precursor also represents a promising avenue for future research.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Corey Organics. (n.d.). 2-Methyl-5-nitro aniline manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
  • National Center for Biotechnology Information. (n.d.). 2-Nitro-5-(propylthio)aniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

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protocol for the nitration of piperidinoaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Guide to the Regioselective Nitration of Piperidinoaniline Derivatives

Abstract

This document provides a comprehensive , a key reaction in the synthesis of various pharmacologically active compounds and functional materials. Piperidinoaniline serves as a model substrate, illustrating the principles of electrophilic aromatic substitution (EAS) on a highly activated aromatic system. This guide details the underlying mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents methods for product characterization and troubleshooting. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Background

Piperidine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and natural alkaloids, valued for their diverse biological activities.[1][2] The functionalization of aniline, another critical pharmacophore, with a piperidine moiety creates a unique molecular architecture. The subsequent nitration of this scaffold introduces a versatile nitro group (—NO₂), which can serve as a precursor for further chemical transformations, such as reduction to an amino group, or can itself be crucial for the molecule's biological function.

This protocol focuses on the electrophilic nitration of the aromatic ring of a model compound, 4-(piperidin-1-yl)aniline. Understanding the regiochemical outcome of this reaction is paramount for the rational design and synthesis of complex target molecules.

The Chemistry: Mechanism and Regioselectivity

The Mechanism of Electrophilic Aromatic Nitration

Aromatic nitration is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[3] The process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π-system of the benzene ring. The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[3]

The reaction proceeds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.[3]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: EAS on Aniline Ring HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Aniline Piperidinoaniline Arenium Arenium Ion (Resonance Stabilized) Aniline->Arenium + NO₂⁺ Product Nitrated Product Arenium->Product - H⁺

Figure 1: General mechanism for electrophilic aromatic nitration.

Regioselectivity in Piperidinoaniline Nitration

The position of nitration on the aniline ring is dictated by the directing effects of the substituents already present. In 4-(piperidin-1-yl)aniline, we must consider two groups:

  • The Amino Group (—NH₂): This is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring. This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Therefore, the amino group is an ortho, para-director.[4][5]

  • The Piperidino Group (at position 4): This group already occupies the para position relative to the amino group.

Given that the amino group is a strong ortho, para-director and the para position is blocked, nitration is strongly directed to the positions ortho to the amino group (i.e., positions 2 and 6). Steric hindrance from the bulky piperidino group and the amino group itself may influence the reaction, but the primary electronic effect favors substitution at the 2- and 6-positions.

Figure 2: Rationale for ortho-direction in aniline nitration.

Critical Safety Precautions

The nitration protocol involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[6]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[7][8] They react violently with water, bases, and many organic materials.[9][10]

    • Always add acid to water (or other solutions), never the other way around, to dissipate the heat generated.

    • Have an appropriate acid spill kit (e.g., sodium bicarbonate for neutralization) readily available.

  • Temperature Control: Nitration reactions are highly exothermic. Failure to control the temperature can lead to a runaway reaction, resulting in vigorous boiling, pressure buildup, and the release of toxic nitrogen oxide fumes. An ice bath is essential for temperature management.[11]

Experimental Protocol: Nitration of 4-(piperidin-1-yl)aniline

This protocol details the mono-nitration of 4-(piperidin-1-yl)aniline.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-(piperidin-1-yl)aniline>98% PuritySigma-AldrichThe starting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificDehydrating agent and catalyst.
Nitric Acid (HNO₃)Concentrated (70%)J.T. BakerSource of the nitronium ion.
Dichloromethane (CH₂Cl₂)ACS GradeVWRSolvent for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent.
Deionized Water (H₂O)Type II or betterMilliporeFor workup.
IceFor temperature control and quenching.
Step-by-Step Procedure

Figure 3: Step-by-step experimental workflow for nitration.

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask placed in an ice/salt bath, add 10 mL of concentrated sulfuric acid.

    • While stirring, slowly and dropwise add 1.05 equivalents of concentrated nitric acid. Maintain the temperature below 10°C during the addition.

    • Cool the resulting mixture to 0°C.

  • Reaction Setup:

    • In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 4-(piperidin-1-yl)aniline in 20 mL of concentrated sulfuric acid. This step is exothermic; perform the dissolution slowly in an ice bath to maintain the temperature below 20°C.

    • Once dissolution is complete, cool the solution to 0°C.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the aniline derivative over 30-60 minutes.

    • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Use the ice bath to control the temperature.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in ice water, neutralize with NaHCO₃, and extract with ethyl acetate to spot on a TLC plate. The disappearance of the starting material indicates reaction completion.

  • Quenching and Workup:

    • Pour the reaction mixture slowly and carefully onto a beaker containing a large amount of crushed ice (~200 g) with vigorous stirring. A precipitate should form.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. Perform this step in an ice bath as the neutralization is highly exothermic.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired mono-nitrated product.

Product Characterization

The identity and purity of the final product, 2-nitro-4-(piperidin-1-yl)aniline, should be confirmed using standard spectroscopic techniques.[12][13]

TechniqueExpected Observations
¹H NMR Appearance of distinct signals in the aromatic region consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group will be significantly downfield. Signals for the piperidine and amine protons will also be present.[14]
¹³C NMR Aromatic signals corresponding to the substituted ring. The carbon atom bonded to the nitro group will be shifted downfield.[14]
IR Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group at approximately 1520-1560 cm⁻¹ and 1315-1355 cm⁻¹. N-H stretching bands for the primary amine will appear around 3300-3500 cm⁻¹.[14]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated mass of the nitrated product. The presence of an odd number of nitrogen atoms will result in an odd nominal mass, following the Nitrogen Rule.[14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; decomposition of starting material; loss during workup.Ensure nitrating mixture is freshly prepared and potent. Confirm starting material purity. Monitor reaction by TLC to ensure completion. Be careful during neutralization and extraction to avoid product loss.
Formation of Di-nitro Products Reaction temperature too high; excess nitrating agent; prolonged reaction time.Maintain strict temperature control (0-5°C).[11] Use only a slight excess (1.05 eq.) of the nitrating agent. Quench the reaction as soon as the starting material is consumed, as monitored by TLC.[11]
Dark, Tarry Crude Product Oxidation or side reactions due to high temperature or contaminants.Ensure all glassware is clean and dry. Maintain rigorous temperature control. If the product is an oil, attempt to induce crystallization by scratching or seeding. Extensive column chromatography may be required.
N-Nitrosation Side Product Presence of nitrous acid (HNO₂) as a contaminant in nitric acid.Use a high grade of nitric acid. Consider adding a small amount of a nitrous acid scavenger, such as urea, to the reaction mixture before adding the nitrating agent.[15]

Conclusion

The protocol described provides a reliable and reproducible method for the regioselective nitration of piperidinoaniline derivatives. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to strict temperature and safety controls, researchers can effectively synthesize these valuable chemical intermediates. The characterization and troubleshooting guidelines further support the successful implementation of this procedure in a laboratory setting.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Lukin, A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • University of California, Santa Barbara. (n.d.). Acid Handling. [Link]

  • University of Illinois. (2019). Mineral Acids. Division of Research Safety. [Link]

  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. [Link]

Sources

Application Notes and Protocols: The Role of 2-Nitro-5-piperidinoaniline in Photographic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the synthesis and potential applications of 2-Nitro-5-piperidinoaniline and its analogs in the development of photographic chemicals. While direct, documented applications of 2-Nitro-5-piperidinoaniline in photographic processes are not extensively reported in publicly available literature, its structural similarity to known photographic couplers and dye intermediates allows for a detailed exploration of its potential roles. This guide synthesizes information from analogous nitroaniline derivatives to provide robust protocols and a strong theoretical framework for researchers.

Introduction: The Significance of Nitroanilines in Chromogenic Photography

Chromogenic photography, the foundation of modern color photography, relies on the formation of dyes within the photographic emulsion during development. This process involves the reaction of an oxidized developing agent with a specialized molecule known as a coupler. The molecular structure of the coupler is paramount in determining the final color and stability of the dye.

Aniline derivatives, particularly those containing nitro groups, have historically served as crucial intermediates in the synthesis of these vital photographic components. For instance, 2-amino-5-nitrophenol derivatives are recognized as important precursors for cyan-forming couplers. This established role of nitroanilines underscores the potential of 2-Nitro-5-piperidinoaniline as a valuable compound in the design of novel photographic dyes and couplers. The presence of the electron-withdrawing nitro group and the electron-donating piperidino group on the aniline ring suggests that this molecule can be readily functionalized to create dyes with specific spectral properties.

Synthesis of 2-Nitro-5-piperidinoaniline: A Detailed Protocol

The synthesis of 2-Nitro-5-piperidinoaniline can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from established methods for the synthesis of structurally similar compounds, such as 2-Nitro-5-(1-piperazinyl)aniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline Piperidine Piperidine Potassium_Carbonate Potassium Carbonate (Base) Solvent N,N-dimethylacetamide (Solvent) Heat Heat Reactants 5-Chloro-2-nitroaniline Piperidine K₂CO₃ Product 2-Nitro-5-piperidinoaniline KCl KHCO₃ Reactants->Product Nucleophilic Aromatic Substitution

Figure 1. Synthetic pathway for 2-Nitro-5-piperidinoaniline.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
5-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.5710.0 g (57.9 mmol)
PiperidineC₅H₁₁N85.1524.7 g (290 mmol)
Anhydrous Potassium CarbonateK₂CO₃138.218.0 g (57.9 mmol)
N,N-dimethylacetamide (DMAc)C₄H₉NO87.12100 mL
Dichloromethane (DCM)CH₂Cl₂84.93As needed
Hydrochloric Acid (HCl)HCl36.461 M solution
Sodium Hydroxide (NaOH)NaOH40.001 M solution
Distilled WaterH₂O18.02As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol), piperidine (24.7 g, 290 mmol), and anhydrous potassium carbonate (8.0 g, 57.9 mmol) in 100 mL of N,N-dimethylacetamide.

  • Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The purified 2-Nitro-5-piperidinoaniline should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application as a Dye Intermediate: Synthesis of Azo Dyes

2-Nitro-5-piperidinoaniline can serve as a diazo component in the synthesis of azo dyes. The primary amino group can be converted to a diazonium salt, which then couples with an electron-rich aromatic compound to form a stable azo dye. The color of the resulting dye will depend on the choice of the coupling component.

General Workflow for Azo Dye Synthesis:

G A 2-Nitro-5-piperidinoaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F

Figure 2. General workflow for the synthesis of an azo dye.

Protocol for Diazotization and Azo Coupling:

  • Diazotization:

    • Dissolve the purified 2-Nitro-5-piperidinoaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the chosen coupling component (e.g., a naphthol or phenol derivative) in an alkaline solution (e.g., aqueous sodium hydroxide).

    • Cool the coupling component solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Dry the dye in a vacuum oven at a low temperature.

    • The purity of the dye can be assessed by TLC and its spectral properties characterized by UV-Vis spectroscopy.

Potential Role as a Chromogenic Developer or Coupler

In the context of photographic development, 2-Nitro-5-piperidinoaniline or its derivatives could potentially function in two key roles:

  • As a Chromogenic Developing Agent: While less common, certain aniline derivatives can act as color developing agents. Upon oxidation by exposed silver halide, the developer molecule would become reactive and could then couple with itself or another molecule to form a dye.

  • As a Dye Coupler: This is a more probable application. The 2-Nitro-5-piperidinoaniline molecule could be chemically modified to act as a coupler. This would involve the introduction of an active methylene group or a phenolic hydroxyl group, which are the typical reactive sites for coupling with oxidized p-phenylenediamine-based developing agents. The resulting dye's color and stability would be influenced by the entire molecular structure, including the nitro and piperidino groups.

Conceptual Workflow for Chromogenic Development:

G A Exposed Silver Halide (AgX) C Oxidized Developer A->C Oxidizes F Silver Metal (Ag) A->F is reduced to B Developing Agent (e.g., CD-4) B->C is oxidized to E Dye Formation C->E D Coupler (derived from 2-Nitro-5-piperidinoaniline) D->E G Color Image E->G F->G

Figure 3. Conceptual workflow of chromogenic development.

Conclusion and Future Directions

While direct applications of 2-Nitro-5-piperidinoaniline in photographic chemistry are not well-documented, its structural characteristics strongly suggest its potential as a valuable intermediate for the synthesis of novel photographic dyes and couplers. The protocols provided in these application notes offer a solid foundation for researchers to synthesize and evaluate this compound and its derivatives.

Future research should focus on:

  • Synthesizing a variety of azo dyes from 2-Nitro-5-piperidinoaniline and characterizing their spectral properties and stability.

  • Modifying the structure of 2-Nitro-5-piperidinoaniline to create novel dye couplers and evaluating their performance in photographic emulsions.

  • Investigating the potential of this and related compounds as chromogenic developing agents.

By exploring these avenues, the full potential of 2-Nitro-5-piperidinoaniline in the advancement of photographic chemical technology can be realized.

References

  • Note: As direct citations for the application of 2-Nitro-5-piperidinoaniline in photographic chemicals are unavailable, the following references provide foundational knowledge and protocols for analogous compounds and processes.
  • Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents (US6552230B1).

  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. ResearchGate. [Link]

  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Iraqi Journal of Science. [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. [Link]

Application Notes and Protocols for the Functionalization of the Piperidino Substituent in 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, potency, and selectivity. This guide provides a comprehensive overview of potential synthetic strategies for the functionalization of the piperidino substituent in 2-Nitro-5-piperidinoaniline, a molecule of interest due to its unique electronic architecture featuring both strongly electron-donating and electron-withdrawing groups on the aniline ring.

The presence of the nitro group, a potent electron-withdrawing group, and the amino and piperidino groups, both strong electron-donors, creates a complex electronic environment that significantly influences the reactivity of the entire molecule, including the appended piperidine ring. Understanding and leveraging these electronic effects are paramount for the successful chemical modification of this scaffold.

This document outlines a proposed synthesis for the starting material, 2-Nitro-5-piperidinoaniline, and subsequently details several protocols for the functionalization of its piperidino moiety. These protocols are based on established methodologies for the modification of N-arylpiperidines and have been adapted to the specific electronic nature of the target molecule. Researchers should note that the presented protocols may require optimization for this specific substrate.

Synthesis of 2-Nitro-5-piperidinoaniline

The synthesis of 2-Nitro-5-piperidinoaniline can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The logical precursor, 5-chloro-2-nitroaniline, is commercially available or can be synthesized through various established methods, such as the nitration and subsequent amination of m-dichlorobenzene or the acylation, nitration, and hydrolysis of 3-chloroaniline.[1][3][4] The electron-withdrawing nitro group activates the para-position to the chlorine atom, facilitating its displacement by a nucleophile.

A plausible synthetic route involves the direct reaction of 5-chloro-2-nitroaniline with piperidine. This approach is supported by the successful synthesis of the analogous compound, 2-Nitro-5-(1-piperazinyl)aniline, from 5-chloro-2-nitroaniline and piperazine.

Protocol: Synthesis of 2-Nitro-5-piperidinoaniline

This protocol describes the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with piperidine.

Materials and Reagents:

  • 5-chloro-2-nitroaniline

  • Piperidine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

  • Add piperidine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-Nitro-5-piperidinoaniline.

Functionalization of the Piperidino Substituent

The functionalization of the piperidine ring in 2-Nitro-5-piperidinoaniline can be approached through several strategies, primarily targeting the α-carbons to the nitrogen atom. The electronic nature of the N-aryl substituent will play a significant role in the feasibility and outcome of these reactions. The electron-withdrawing nitro group on the aniline ring is expected to decrease the electron density on the piperidine nitrogen, potentially influencing its reactivity in oxidation and C-H activation reactions.

α-C-H Arylation of the Piperidine Ring

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules.[5] Palladium-catalyzed C(sp3)-H arylation has been successfully applied to N-arylpiperidines.[6] For the substrate 2-Nitro-5-piperidinoaniline, a directed C-H activation approach is proposed.

Proposed Protocol: Palladium-Catalyzed α-C-H Arylation

This protocol is adapted from methodologies developed for the C(sp3)-H arylation of saturated heterocycles.[6]

Materials and Reagents:

  • 2-Nitro-5-piperidinoaniline

  • Aryl iodide or aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl, 10 mol%)

  • Potassium carbonate (K2CO3, 2.5 eq)

  • Toluene or 1,4-dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Nitro-5-piperidinoaniline (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)2 (5 mol%), the NHC ligand precursor (e.g., IPr·HCl, 10 mol%), and K2CO3 (2.5 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the α-arylated piperidine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and NHC Ligand: The combination of a palladium catalyst and a bulky N-heterocyclic carbene ligand is often effective for promoting C(sp3)-H activation.[6] The NHC ligand stabilizes the palladium center and facilitates the C-H insertion step.

  • Base: Potassium carbonate is used as a base to facilitate the deprotonation steps in the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, hence the need for an inert atmosphere to prevent catalyst deactivation.

G cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization of Piperidine Ring 5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline SNAr Nucleophilic Aromatic Substitution 5-Chloro-2-nitroaniline->SNAr Piperidine Piperidine Piperidine->SNAr K2CO3_DMF K2CO3, DMF 80-100 °C Start_Material 2-Nitro-5-piperidinoaniline SNAr->Start_Material Start_Material_Func 2-Nitro-5-piperidinoaniline CH_Arylation α-C-H Arylation Start_Material_Func->CH_Arylation Aryl_Halide Aryl-X Aryl_Halide->CH_Arylation Pd_Catalyst Pd(OAc)2, NHC Ligand K2CO3, Toluene Functionalized_Product α-Aryl-2-Nitro-5-piperidinoaniline CH_Arylation->Functionalized_Product

Caption: Synthetic and functionalization workflow.

Oxidation of the Piperidine Ring to a Lactam

Oxidation of the α-carbon of the piperidine ring can lead to the formation of a lactam, a valuable functional group for further derivatization. Various oxidizing agents can be employed for this transformation. Given the presence of the electron-rich aniline moiety, selective oxidation of the piperidine ring can be challenging. A method involving the formation of an N-oxide followed by elimination is proposed here.[7]

Proposed Protocol: Oxidation to an α-Piperidinone Derivative

Materials and Reagents:

  • 2-Nitro-5-piperidinoaniline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Standard workup and purification reagents

Procedure:

Step 1: N-Oxide Formation

  • Dissolve 2-Nitro-5-piperidinoaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO4, filter, and concentrate to obtain the crude N-oxide.

Step 2: Polonovski-Potier Reaction

  • Dissolve the crude N-oxide from the previous step in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add triethylamine (TEA, 2.0 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding α-piperidinone derivative.

Causality Behind Experimental Choices:

  • m-CPBA: A common and effective reagent for the oxidation of tertiary amines to their corresponding N-oxides.

  • Polonovski-Potier Reaction: This reaction sequence allows for the regioselective formation of an iminium ion from the N-oxide, which is then hydrolyzed to the lactam upon workup. The use of TFAA as an activating agent is standard for this transformation.

G Start 2-Nitro-5-piperidinoaniline N_Oxide N-Oxide Intermediate Start->N_Oxide m-CPBA, DCM Iminium_Ion Iminium Ion Intermediate N_Oxide->Iminium_Ion TFAA, TEA (Polonovski-Potier) Lactam α-Piperidinone Derivative Iminium_Ion->Lactam Aqueous Workup

Caption: Oxidation of the piperidine ring to a lactam.

N-Dealkylation of the Piperidine Ring

N-dealkylation, or more accurately in this context, ring-opening, can be a potential side reaction or a desired transformation to unmask the secondary aniline. Given the N-aryl substitution, classical N-dealkylation methods might be harsh. A photoredox-catalyzed approach could offer a milder alternative.[8]

Proposed Protocol: Photoredox-Catalyzed Ring Opening

This protocol is conceptual and based on modern photoredox methodologies for C-N bond cleavage.[9]

Materials and Reagents:

  • 2-Nitro-5-piperidinoaniline

  • Photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LED)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel suitable for photochemical reactions, dissolve 2-Nitro-5-piperidinoaniline (1.0 eq) and the photocatalyst in the anhydrous, degassed solvent.

  • Irradiate the reaction mixture with visible light while stirring at room temperature.

  • Monitor the reaction for the formation of the ring-opened product by LC-MS.

  • Upon completion or when optimal conversion is reached, remove the light source and concentrate the reaction mixture.

  • Purify the residue by column chromatography to isolate the desired product.

Causality Behind Experimental Choices:

  • Photoredox Catalysis: This method allows for the generation of radical intermediates under mild conditions, which can lead to C-N bond cleavage. The choice of photocatalyst and solvent will be crucial and will require screening for optimal results. The highly conjugated nature of the starting material may also lead to its direct photoexcitation, a possibility that should be considered during reaction development.

Data Summary

The following table summarizes the expected products and key characterization data. Actual yields and spectroscopic data will need to be determined experimentally.

Functionalization MethodProduct StructureExpected 1H NMR Shifts (ppm, diagnostic)Expected Mass (m/z)
α-C-H Arylation α-Aryl-2-Nitro-5-piperidinoanilineNew aromatic protons; shift in piperidine protons adjacent to the new substituent.[M+H]+ corresponding to the addition of the aryl group minus H.
Oxidation to Lactam α-Piperidinone derivativeDisappearance of one α-CH2 signal, appearance of new signals for the CH2 adjacent to the carbonyl.[M+O-H2+H]+
Ring Opening Ring-opened amino-aldehydeAppearance of an aldehyde proton signal (~9-10 ppm) and changes in the alkyl chain signals.[M+H]+

Conclusion

The functionalization of the piperidino substituent in 2-Nitro-5-piperidinoaniline presents a unique synthetic challenge due to the complex electronic nature of the molecule. The protocols outlined in this application note provide rational starting points for the chemical modification of this scaffold. Strategies such as palladium-catalyzed C-H arylation and oxidation to the corresponding lactam offer promising avenues for introducing molecular diversity. The success of these transformations will be highly dependent on careful reaction optimization to account for the electronic influence of the nitro and amino groups on the aniline ring. Further investigation into these and other modern synthetic methodologies will undoubtedly expand the chemical space accessible from this interesting building block, paving the way for the discovery of novel compounds with potential applications in drug development and materials science.

References

  • D. O'Hagan, "Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. URL: [Link]

  • S. D. Roughley and A. M. Jordan, "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates," Journal of Medicinal Chemistry, vol. 54, no. 10, pp. 3451-3479, 2011. URL: [Link]

  • L. Ackermann, "Carboxylate-Assisted C-H Bond Activation," Chemical Reviews, vol. 111, no. 8, pp. 4768-4828, 2011. URL: [Link]

  • P. J. K. Polonovski and M. Polonovski, "Action of acetic anhydride on amine-oxides," Bulletin de la Société Chimique de France, vol. 41, pp. 1190-1208, 1927.
  • J. A. R. Salvador, S. M. A. Pinto, and S. C. L. R. Leal, "Recent advances in the oxidation of the piperidine core," Current Organic Chemistry, vol. 16, no. 2, pp. 218-261, 2012.
  • T. Newhouse and P. S. Baran, "If C-H bonds could talk: selective C-H bond oxidation," Angewandte Chemie International Edition, vol. 50, no. 15, pp. 3362-3374, 2011.
  • A. B. Smith III and C. M. Adams, "The Polonovski reaction," in Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.
  • "5-Chloro-2-nitroaniline," PubChem Compound Database, CID=11505. URL: [Link]

  • D. A. Colby, R. G. Bergman, and J. A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical Reviews, vol. 110, no. 2, pp. 624-655, 2010. URL: [Link]

  • C. K. Prier, D. A. Rankic, and D. W. C. MacMillan, "Visible light photoredox catalysis with organic photoredox catalysts," Chemical Reviews, vol. 113, no. 7, pp. 5322-5363, 2013. URL: [Link]

  • J. D. Nguyen, E. M. D'Amato, J. M. R. Narayanam, and C. R. J. Stephenson, "Engaging unactivated C(sp3)-H bonds in visible-light photoredox catalysis," Nature Chemistry, vol. 4, no. 10, pp. 854-859, 2012. URL: [Link]

  • V. V. Vitaku, D. T. Smith, and J. T. Njardarson, "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals," Journal of Medicinal Chemistry, vol. 57, no. 24, pp. 10257-10274, 2014. URL: [Link]

  • "Synthesis of 5-chloro-2-nitroaniline," CN100345828C, Google Patents.
  • "Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines," ACS Catalysis, vol. 9, no. 1, pp. 574-580, 2019. URL: [Link]

  • "NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives," Organic Letters, vol. 15, no. 18, pp. 4814-4817, 2013. URL: [Link]

  • "A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation," Tetrahedron Letters, vol. 41, no. 43, pp. 8379-8382, 2000.
  • "N-Dealkylation of Amines," Molecules, vol. 26, no. 11, p. 3293, 2021. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-5-piperidinoaniline. We will address common experimental challenges, provide mechanistic insights, and offer detailed protocols to ensure a successful and reproducible synthesis. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl-nitrogen bonds.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary synthetic route for 2-Nitro-5-piperidinoaniline and why is it effective?

The most direct and reliable method for synthesizing 2-Nitro-5-piperidinoaniline is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 5-chloro-2-nitroaniline with piperidine .

Causality of Effectiveness: This reaction's success hinges on the electronic properties of the 5-chloro-2-nitroaniline substrate. The nitro group (-NO₂) is a potent electron-withdrawing group. Its position ortho to the chlorine atom strongly activates the aromatic ring for nucleophilic attack.[1][2] Specifically, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which lowers the activation energy of the reaction.[3] The chlorine atom serves as a good leaving group, which is displaced by the incoming piperidine nucleophile.

Q2: My reaction is proceeding very slowly or appears to be incomplete. What factors should I investigate?

Several parameters are critical for the successful completion of this SNAr reaction. If you are experiencing low conversion, consider the following factors:

  • Temperature: SNAr reactions are often kinetically slow and require thermal energy. The reaction temperature should typically be elevated, often in the range of 80-120 °C. One analogous synthesis using piperazine was conducted at 120 °C for 21 hours to achieve a high yield.[4]

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. These solvents can effectively solvate the cation of the base (e.g., K⁺) and do not interfere with the nucleophile, thereby accelerating the reaction.

  • Base: The reaction between 5-chloro-2-nitroaniline and piperidine generates hydrochloric acid (HCl), which will protonate and deactivate the piperidine nucleophile. To prevent this, a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), should be added to act as an acid scavenger.[4]

  • Reagent Stoichiometry & Purity:

    • Ensure piperidine is used in stoichiometric excess (e.g., 1.2 to 5 equivalents) to drive the reaction to completion. The piperazine analogue used a five-fold excess.[4]

    • Verify the purity of your 5-chloro-2-nitroaniline starting material. Isomeric impurities from its own synthesis can lead to side products and affect reaction rates.

  • Moisture Control: The presence of water can interfere with the reaction, particularly with the base. Using anhydrous solvents and reagents is recommended for optimal results.

Q3: I'm observing unexpected spots on my TLC plate. What are the likely side products or impurities?

Impurity profiles can often be traced back to the starting materials or competing reaction pathways.

  • Isomeric Products: The most common source of isomeric impurities is the starting material. The synthesis of 5-chloro-2-nitroaniline can sometimes yield other isomers. For instance, commercial 2,5-dichloronitrobenzene (a precursor to the starting material) can contain up to 0.4% of the 3,4-isomer.[5] If an analogous impurity exists in your 5-chloro-2-nitroaniline, it will lead to the formation of an isomeric product.

  • Unreacted Starting Material: This is the most common "impurity" and indicates an incomplete reaction. See Q2 for troubleshooting.

  • Di-substitution: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo a second substitution, though there are no other leaving groups on 5-chloro-2-nitroaniline for this to be a primary concern.

  • Degradation: At excessively high temperatures or prolonged reaction times, sensitive functional groups like the nitro group can degrade, leading to a complex mixture of byproducts.

Q4: What is the most effective method for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward and effective technique.

  • Setup: Use silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A solvent system of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The starting material and product are both chromophoric due to the nitroaniline structure and should be visible under UV light (254 nm).

  • Procedure: Spot the starting material (5-chloro-2-nitroaniline), piperidine, and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the 5-chloro-2-nitroaniline has been completely consumed and a new, typically lower Rf, spot for the product has appeared and maximized in intensity.

Q5: What is a reliable work-up and purification strategy for isolating pure 2-Nitro-5-piperidinoaniline?

A multi-step approach combining precipitation, extraction, and a final purification step is recommended. An effective method can be adapted from a similar synthesis.[4]

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker of crushed ice or cold water. This will often cause the crude product to precipitate out of the aqueous-organic mixture.

  • Extraction: The resulting suspension should be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. Extract multiple times to ensure complete recovery of the product.

  • Acid-Base Wash (Optional but recommended): The product is an aniline derivative and is basic. The combined organic extracts can be washed with a dilute aqueous acid (e.g., 5% HCl). This will protonate the desired product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer. The acidic aqueous layer is then collected, cooled, and neutralized with a base (e.g., 30% NaOH) to re-precipitate the purified product.[4]

  • Final Purification:

    • Filtration: The precipitated solid can be collected by vacuum filtration, washed with water, and then a non-polar solvent like ether or hexane to remove residual organic impurities.

    • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

Core Synthesis Protocol

This protocol is adapted from established procedures for SNAr reactions on activated nitro-chloroanilines.[4]

Step-by-Step Methodology
  • Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (1.05 eq), and anhydrous N,N-dimethylacetamide (DMAc) (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Begin stirring the suspension and purge the flask with nitrogen for 10-15 minutes.

  • Addition of Nucleophile: Add piperidine (1.2-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC as described in Q4. The reaction may take several hours (e.g., 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the red-brown mixture into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x the volume of DMAc used).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then brine to remove residual DMAc and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data & Parameters Summary
ParameterRecommended Value/ReagentRationale
Starting Material 5-Chloro-2-nitroanilineActivated substrate for SNAr.
Nucleophile PiperidineReagent to be substituted onto the aromatic ring.
Base Anhydrous Potassium Carbonate (K₂CO₃)Acid scavenger to neutralize in-situ generated HCl.[4]
Solvent N,N-Dimethylacetamide (DMAc)Polar aprotic solvent to facilitate the SNAr reaction.
Stoichiometry 1 : 1.2 : 1.05 (Substrate:Piperidine:Base)Excess nucleophile drives the reaction; slight excess of base ensures full acid scavenging.
Temperature 120 °CProvides sufficient thermal energy to overcome the reaction's activation barrier.[4]
Reaction Time 8-24 hoursDependent on scale and specific conditions; monitor by TLC.
Expected Yield 80-90%Based on analogous reactions reported in the literature.[4]
Mechanistic & Workflow Visualizations
SNAr Reaction Mechanism

The diagram below illustrates the addition-elimination mechanism for the synthesis. The nucleophilic attack by piperidine forms a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to yield the final product.

Caption: SNAr Mechanism for 2-Nitro-5-piperidinoaniline Synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Start Synthesis monitor Monitor by TLC after 4h start->monitor check_sm Is Starting Material Consumed? monitor->check_sm incomplete Incomplete Reaction Detected check_sm->incomplete No workup Proceed to Work-up & Purification check_sm->workup Yes check_temp Verify Temperature (Target: 120 °C) incomplete->check_temp Low Conversion check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents Temp Low -> Adjust & Continue increase_time Continue Reaction (Check every 2-4h) check_temp->increase_time Temp OK check_base Ensure Anhydrous Base & Solvent Were Used check_reagents->check_base Reagents OK increase_time->monitor Re-evaluate finish Obtain Pure Product workup->finish

Caption: Logical workflow for troubleshooting the synthesis reaction.

References
  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Quick Company - Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • PrepChem.com - Synthesis of 2-nitro-5-chloroaniline. [Link]

  • MDPI - 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank 2021, 2021(2), M1228. [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • PubChem - 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemieorganics - 2:5 Di Chloro Nitro Benzene. [Link]

  • Chemistry Steps - Reactions of Aniline. [Link]

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OrganicChemGuide - 21.04 Nuc. Aromatic Substitution. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-5-piperidinoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify byproducts in this specific nucleophilic aromatic substitution (SNAr) reaction. Our approach is rooted in a deep understanding of the reaction mechanism to empower you with the knowledge to troubleshoot and optimize your synthesis effectively.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Nitro-5-piperidinoaniline typically proceeds via the nucleophilic aromatic substitution of a suitable precursor, most commonly 5-chloro-2-nitroaniline or 1,4-dichloro-2-nitrobenzene, with piperidine. The electron-withdrawing nitro group is essential as it activates the aromatic ring for nucleophilic attack by piperidine.[1][2] While this reaction is generally robust, the formation of byproducts can lead to reduced yields, purification difficulties, and compromised purity of the final compound.

This guide provides a structured, question-and-answer-based approach to identify and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My reaction yield is significantly lower than expected, and the crude product is a complex mixture. What are the likely byproducts?

Answer:

Low yields and complex product mixtures are often indicative of side reactions. The primary byproducts in the synthesis of 2-Nitro-5-piperidinoaniline typically arise from incomplete reaction, di-substitution, or the formation of positional isomers.

Possible Byproducts:

  • Unreacted Starting Material: The presence of unreacted 5-chloro-2-nitroaniline (or other starting material) is a common cause of low conversion.

  • Di-substituted Byproduct (Impurity A): If the starting material has a second potential leaving group, such as in 1,4-dichloro-2-nitrobenzene, a second substitution with piperidine can occur, leading to the formation of 2-Nitro-1,4-dipiperidino-benzene.

  • Positional Isomer (Impurity B): If the starting material is not regiochemically pure or if reaction conditions allow for substitution at an alternative position, positional isomers can form. For instance, if starting with 1,2-dichloro-4-nitrobenzene, substitution at the 2-position would yield the desired product, while substitution at the 1-position would result in 1-piperidino-2-chloro-4-nitrobenzene.

Question 2: How can I identify these specific byproducts in my reaction mixture?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

Analytical Workflow:

  • Thin-Layer Chromatography (TLC): A quick and effective initial assessment. The presence of multiple spots indicates a mixture of compounds. The relative polarity of the byproducts can be inferred from their Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the determination of the molecular weights of the components in your mixture, which is crucial for identifying potential byproduct structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR can help differentiate between isomers and confirm the structure of the desired product and byproducts.

Table 1: Analytical Data for 2-Nitro-5-piperidinoaniline and Potential Byproducts

CompoundStructureMolecular Weight ( g/mol )Expected 1H NMR Signals (Aromatic Region)
2-Nitro-5-piperidinoaniline C11H15N3O2221.263 distinct signals
Unreacted 5-chloro-2-nitroaniline C6H5ClN2O2172.573 distinct signals
Impurity A: 2-Nitro-1,4-dipiperidino-benzene C16H24N4O2304.392 distinct signals (symmetrical)
Impurity B: 1-piperidino-2-chloro-4-nitrobenzene C11H13ClN2O2240.693 distinct signals
Question 3: What are the root causes of byproduct formation in this SNAr reaction?

Answer:

The formation of byproducts is directly linked to the reaction mechanism and conditions. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is key to the reaction's success.

Causality of Byproduct Formation:

  • Reaction Temperature: Elevated temperatures can provide the activation energy for less favorable side reactions, such as di-substitution.

  • Stoichiometry of Reactants: An excess of piperidine can drive the reaction towards di-substitution, especially if the starting material has a second leaving group.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion and the presence of unreacted starting material. Conversely, excessively long reaction times at high temperatures can lead to degradation or further side reactions.

  • Purity of Starting Materials: The presence of isomeric impurities in the starting material will inevitably lead to the formation of the corresponding isomeric byproducts.

Diagram 1: Reaction Mechanism and Byproduct Formation Pathways

Byproduct_Formation SM Starting Material (e.g., 5-chloro-2-nitroaniline) Product Desired Product (2-Nitro-5-piperidinoaniline) SM->Product Desired Pathway Byproduct_A Di-substituted Byproduct SM->Byproduct_A Second Substitution Piperidine Piperidine Piperidine->SM Nucleophilic Attack Byproduct_B Positional Isomer Excess_Pip Excess Piperidine Excess_Pip->Byproduct_A High_Temp High Temperature High_Temp->Byproduct_A Impure_SM Impure Starting Material Impure_SM->Byproduct_B Forms Isomer Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze Crude Mixture (TLC, HPLC, LC-MS) Start->Analyze Identify Identify Major Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Unreacted SM Disubstituted Di-substituted Byproduct Identify->Disubstituted Di-substituted Isomer Positional Isomer Identify->Isomer Isomer Optimize_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Optimize_Time_Temp Optimize_Stoich_Temp Decrease Piperidine Stoichiometry or Lower Temperature Disubstituted->Optimize_Stoich_Temp Purify_SM Purify Starting Material Isomer->Purify_SM Success Improved Yield and Purity Optimize_Time_Temp->Success Optimize_Stoich_Temp->Success Purify_SM->Success

Caption: A systematic workflow for troubleshooting and optimizing the synthesis of 2-Nitro-5-piperidinoaniline.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentages of the product and impurities. Correlate the molecular weights from the mass spectrometer with the peaks to identify the byproducts based on the data in Table 1.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the dissolved product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the hexane/ethyl acetate gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.

References

Sources

minimizing side reactions during the synthesis of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-5-piperidinoaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions, optimize your yield, and ensure the highest purity of your target compound. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in the laboratory.

Section 1: Understanding the Core Reaction Mechanism

The synthesis of 2-Nitro-5-piperidinoaniline is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamental to understanding and controlling the reaction's outcome.

The reaction proceeds through a two-step addition-elimination pathway. First, the nucleophile (piperidine) attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) ortho or para to the leaving group (e.g., a halogen), is crucial as it delocalizes the negative charge, stabilizing this intermediate.[1][3] In the second step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the final product.

Workflow Experimental Workflow Setup 1. Reaction Setup - Add 5-chloro-2-nitroaniline,  K₂CO₃, and DMAc to a flask. - Equip with condenser and N₂ inlet. Reagents 2. Reagent Addition - Add piperidine to the mixture. - Begin stirring. Setup->Reagents Heating 3. Heating - Heat reaction to 120°C  in an oil bath. Reagents->Heating Monitoring 4. Reaction Monitoring - Monitor by TLC until starting  material is consumed (approx. 20h). Heating->Monitoring Workup 5. Work-up & Isolation - Cool to room temperature. - Pour into ice water. - Filter the precipitate. Monitoring->Workup Purification 6. Purification - Wash solid with water and ether. - Recrystallize from ethanol or  perform column chromatography. Workup->Purification Analysis 7. Analysis - Dry the product under vacuum. - Characterize by NMR, MS, and melting point. Purification->Analysis

Sources

refining experimental protocols for reactions involving 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitro-5-piperidinoaniline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The information herein is structured to address specific issues encountered during the synthesis, purification, and handling of this compound, ensuring both scientific accuracy and practical utility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and storage of 2-Nitro-5-piperidinoaniline and its common precursors.

Q1: What are the expected physical properties of 2-Nitro-5-piperidinoaniline?

While specific experimental data for 2-Nitro-5-piperidinoaniline is not broadly published, we can infer its properties from analogous structures like 2-nitroaniline and its derivatives. It is expected to be a colored crystalline solid, likely yellow or orange, due to the nitro-aniline chromophore.[1] It will likely have limited solubility in water but should be soluble in common organic solvents such as DMSO, methanol, dichloromethane, and ethyl acetate.[2]

Q2: What are the primary safety precautions for handling 2-Nitro-5-piperidinoaniline and its precursors?

Nitroanilines are classified as hazardous substances and should be handled with care.[3][4][5]

  • Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin.[5]

  • Carcinogenicity: Some related nitroanilines are suspected of causing cancer.[3][5]

  • Handling: Always handle the compound in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Avoid generating dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3]

Q3: How should 2-Nitro-5-piperidinoaniline be stored?

Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[2] Keep it away from incompatible materials.

Q4: What is the most common synthetic route to prepare 2-Nitro-5-piperidinoaniline?

The most logical and widely applicable method is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a 5-halo-2-nitroaniline (e.g., 5-fluoro- or 5-chloro-2-nitroaniline) with piperidine. The strong electron-withdrawing nitro group (-NO₂) ortho to the leaving group (the halogen) activates the aromatic ring, facilitating the substitution by the nucleophilic piperidine.[7]

Part 2: Synthesis Protocol & Workflow

This section provides a detailed, self-validating protocol for the synthesis of 2-Nitro-5-piperidinoaniline via an SNAr reaction.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep Dissolve 5-halo-2-nitroaniline in a suitable solvent (e.g., DMF, DMSO) add_reagents Add piperidine and a non-nucleophilic base (e.g., K2CO3) prep->add_reagents In reaction vessel heat Heat reaction mixture (e.g., 80-120 °C) add_reagents->heat monitor Monitor progress via TLC/LC-MS heat->monitor Periodically cool Cool to room temperature monitor->cool Upon completion precipitate Add water to precipitate the crude product cool->precipitate filtrate Filter and wash the solid precipitate->filtrate purify Recrystallization or Column Chromatography filtrate->purify analyze Characterize via NMR, MS, and Melting Point purify->analyze

Caption: General workflow for the synthesis of 2-Nitro-5-piperidinoaniline.

Detailed Step-by-Step Protocol
  • Materials:

    • 5-chloro-2-nitroaniline (1.0 eq)

    • Piperidine (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Deionized Water

    • Ethyl Acetate / Hexanes (for chromatography/recrystallization)

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline and potassium carbonate.

    • Solvent Addition: Add DMF (or DMSO) to the flask to create a stirrable slurry. A typical concentration is 0.2-0.5 M with respect to the limiting reagent.

    • Nucleophile Addition: Add piperidine to the mixture.

    • Heating: Heat the reaction mixture to 100-110 °C. The reaction is often exothermic, so controlled heating is important.[8]

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an excess of cold water to precipitate the crude product. This is a common work-up step for reactions in dipolar aprotic solvents.[8]

    • Isolation: Stir the resulting suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF/DMSO and inorganic salts.

    • Drying: Dry the crude product in a vacuum oven at a low temperature (<50 °C).

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Data Summary
Problem IDIssueProbable Cause(s)Recommended Solution(s)
P1 Low or No Product Yield 1. Incomplete reaction. 2. Incorrect leaving group. 3. Insufficient temperature. 4. Product loss during work-up.1. Increase reaction time; check base stoichiometry. 2. Use 5-fluoro-2-nitroaniline for higher reactivity.[7] 3. Increase temperature to 110-120 °C. 4. Reduce the amount of water used for precipitation; perform back-extraction of the aqueous layer.
P2 Multiple Spots on TLC (Impure Product) 1. Isomeric impurities in starting material. 2. Side reactions (e.g., reaction with solvent). 3. Degradation of product.1. Purify starting material before reaction. 2. Ensure anhydrous conditions if necessary. 3. Avoid excessive heating or prolonged reaction times.
P3 Difficult Purification 1. Product and impurities have similar polarity. 2. Oily or non-crystalline product.1. Use a different solvent system for chromatography or recrystallization. 2. Attempt to form a salt (e.g., HCl salt) to induce crystallization; perform a solvent trituration.
In-Depth Troubleshooting Scenarios

Scenario 1: The reaction has stalled; starting material remains even after 8 hours.

  • Question: My TLC plate shows a strong spot for the starting 5-chloro-2-nitroaniline and only a faint product spot after heating for 8 hours at 100 °C. What is going wrong?

  • Answer & Rationale: This indicates a low reaction rate. The primary causes are either insufficient activation energy or a less-than-optimal substrate.

    • Causality — Leaving Group Ability: The reactivity of the leaving group in SNAr reactions is critical. Fluorine is significantly more activating than chlorine because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Chlorine is a larger atom and its bond is less polarizing. For sluggish reactions with a chloro-substrate, switching to the analogous 5-fluoro-2-nitroaniline will dramatically increase the reaction rate, often allowing for lower temperatures and shorter reaction times.[7]

    • Causality — Temperature & Base: The reaction requires sufficient thermal energy. Ensure your reaction is at the target temperature (100-110 °C). Additionally, the base (K₂CO₃) is crucial for deprotonating the piperidine adduct's intermediate (the Meisenheimer complex) or scavenging the HCl formed. Ensure at least two equivalents are present and that the solid is finely ground to maximize surface area. Some protocols for similar reactions boil under reflux in DMF for up to 7 hours.[8]

Scenario 2: The final product is a dark, oily substance that won't crystallize.

  • Question: After the aqueous work-up and drying, my product is a dark oil, not the expected solid. How can I purify this?

  • Answer & Rationale: An oily product suggests the presence of impurities that are depressing the melting point and inhibiting crystallization.

    • Purification Strategy 1: Column Chromatography. This is the most direct method. Given the structure (an aniline with a nitro group), the compound will be polar. A typical solvent system would be a gradient of ethyl acetate in hexanes. Run a preliminary TLC to determine the optimal solvent ratio.

    • Purification Strategy 2: Trituration. If you suspect residual solvent (DMF/DMSO) or a minor, non-polar impurity, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble. For a polar compound like this, a non-polar solvent like diethyl ether or hexanes would be a good first choice.

    • Purification Strategy 3: Salt Formation. The aniline and piperidine moieties are basic. You can attempt to dissolve the oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether. The resulting hydrochloride salt is often a well-behaved, crystalline solid that can be filtered off, washed, and then neutralized back to the free base if required. A similar pH adjustment technique is used in the work-up of related compounds.[9]

Troubleshooting Logic Diagram

G start Problem: Low Product Yield check_tlc Analyze reaction mixture by TLC or LC-MS start->check_tlc no_reaction Cause: No Reaction (Only Starting Material) check_tlc->no_reaction No product spot incomplete Cause: Incomplete Reaction (Starting Material + Product) check_tlc->incomplete Both spots present degradation Cause: Degradation (Multiple unknown spots) check_tlc->degradation Streaking or many spots sol_no_reaction Solution: 1. Verify temperature. 2. Check reagent quality. 3. Switch to 5-fluoro substrate. no_reaction->sol_no_reaction sol_incomplete Solution: 1. Increase reaction time. 2. Add more piperidine/base. 3. Increase temperature. incomplete->sol_incomplete sol_degradation Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Run under inert atmosphere. degradation->sol_degradation

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol. BenchChem.
  • ChemicalBook. (n.d.). 2-Nitroaniline synthesis. ChemicalBook.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 2-Nitro-5-(phenylthio)aniline CAS#: 43156-47-4. ChemicalBook.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • PubChem. (n.d.). 2-Nitroaniline.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Nitro-5-(1-piperazinyl)aniline synthesis. ChemicalBook.
  • BenchChem. (n.d.). 2-Methyl-5-nitroaniline hydrate safety data sheet (SDS)
  • BenchChem. (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem.
  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • Carl ROTH. (n.d.).
  • Pipzine Chemicals. (n.d.). 2-Nitro-5-chloropyridine.
  • Loba Chemie. (2024).

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of Synthesized 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Nitro-5-piperidinoaniline

2-Nitro-5-piperidinoaniline is a substituted nitroaniline derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential as synthetic intermediates for pharmaceuticals and as components in the development of novel dyes and nonlinear optical materials. The precise arrangement of the nitro, amino, and piperidino groups on the aniline ring dictates the molecule's chemical reactivity, and biological activity. Therefore, unambiguous confirmation of its structure post-synthesis is a critical step in any research and development pipeline.

This guide will detail a proposed synthetic pathway and, more critically, a multi-technique analytical approach to confirm the identity and purity of the target compound, comparing expected data with that of structurally related molecules.

Proposed Synthesis of 2-Nitro-5-piperidinoaniline

Reaction Scheme:

The electron-withdrawing nitro group activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by the secondary amine of piperidine.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reactant: Add piperidine (2-3 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Nitro-5-piperidinoaniline.

Structural Confirmation: A Comparative Analytical Workflow

The synthesized product must be subjected to a battery of analytical techniques to confirm its structure unequivocally. This section will detail the expected results and compare them with data from related compounds to highlight the key identifying features of 2-Nitro-5-piperidinoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

The ¹H NMR spectrum of 2-Nitro-5-piperidinoaniline is expected to show distinct signals for the aromatic protons, the piperidine protons, and the amine protons.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Comparison with 2-Methyl-5-nitroaniline [1][2][3]
Aromatic Protons~6.5 - 8.0d, dd, d3HThe aromatic splitting pattern will be similar, but the chemical shifts will be influenced by the electron-donating piperidine group instead of a methyl group.
Piperidine Protons (α to N)~3.0 - 3.5t4HThis set of signals is the key differentiator and will be absent in the spectrum of 2-Methyl-5-nitroaniline.
Piperidine Protons (β, γ to N)~1.5 - 1.8m6HThese signals further confirm the presence of the piperidine ring.
Amine Protons (-NH₂)~5.0 - 6.0 (broad)s2HThe chemical shift of the amine protons can vary depending on the solvent and concentration.
Carbon Environment Expected Chemical Shift (δ, ppm) Comparison with 2-Methyl-5-nitroaniline [1][2][4]
Aromatic Carbons~110 - 150The chemical shifts of the aromatic carbons will differ due to the different electronic effects of the piperidine versus the methyl substituent.
Piperidine Carbons (α to N)~50The presence of this signal is a clear indication of the piperidino group.
Piperidine Carbons (β, γ to N)~24, ~26These signals provide further confirmation of the piperidine ring structure.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Comparison with 2-Nitroaniline [5][6][7]
N-H Stretch (Amine)3300 - 3500Similar to 2-nitroaniline, two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Present in both molecules.
C-H Stretch (Aliphatic)2800 - 3000These bands, corresponding to the C-H bonds of the piperidine ring, will be a key difference from 2-nitroaniline.
N-O Stretch (Nitro)1500 - 1550 (asymmetric), 1300 - 1350 (symmetric)Strong absorptions characteristic of the nitro group will be present in both compounds.
C-N Stretch (Aromatic Amine)1250 - 1350Present in both molecules.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire a full scan mass spectrum.

Analysis Expected Result for 2-Nitro-5-piperidinoaniline Comparison with 2-Methyl-5-nitroaniline [1][2]
Molecular Ion Peak (M⁺) m/z = 221The molecular ion peak for 2-Methyl-5-nitroaniline is at m/z = 152. This significant difference in molecular weight is a definitive confirmation.
Key Fragmentation Patterns Fragments corresponding to the loss of the nitro group (-NO₂) and fragmentation of the piperidine ring are expected.The fragmentation pattern will be significantly different due to the presence of the piperidine ring instead of a methyl group.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the proposed synthesis and the subsequent analytical workflow for structural confirmation.

Synthesis_Workflow Reactant1 5-Chloro-2-nitroaniline Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Piperidine Reactant2->Reaction Crude_Product Crude 2-Nitro-5-piperidinoaniline Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure 2-Nitro-5-piperidinoaniline Purification->Pure_Product

Caption: Proposed synthetic workflow for 2-Nitro-5-piperidinoaniline.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Multi-technique workflow for structural confirmation.

Conclusion

The structural confirmation of a newly synthesized compound is a cornerstone of chemical research. This guide has outlined a robust, multi-faceted approach for confirming the structure of 2-Nitro-5-piperidinoaniline. By employing a combination of NMR, IR, and Mass Spectrometry, and by comparing the obtained data with that of analogous compounds, researchers can be highly confident in the identity and purity of their product. The causality-driven explanations for each analytical choice provide a framework for critical thinking and problem-solving in the laboratory, ensuring the integrity and reliability of research outcomes.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitro-5-(propylthio)aniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook. Retrieved January 26, 2026, from [Link]

  • S. Angayarkanni, et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline. Wiley. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • YouTube. (2023, June 1). Making Nitroaniline (And the Exploding Snake). Integral Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2011). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ATB. (n.d.). 2-Chloro-5-nitroaniline. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST WebBook. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes of 2-Nitro-5-piperidinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Nitro-5-piperidinoaniline is an important chemical intermediate with potential applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a nitro-substituted aniline core coupled with a piperidine moiety, makes it a versatile scaffold for further chemical modifications. This guide provides a comprehensive comparison of the primary synthetic routes to 2-Nitro-5-piperidinoaniline, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and logical approach to the synthesis of 2-Nitro-5-piperidinoaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings.

The Underlying Chemistry: Mechanism and Rationale

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. In the context of synthesizing 2-Nitro-5-piperidinoaniline, piperidine acts as the nucleophile, and a halogen (typically chlorine or bromine) serves as the leaving group on a 2-nitroaniline derivative.

The nitro group (-NO₂) at the 2-position is crucial for the success of this reaction. It powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to the leaving group (C5) electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the feasibility of the SNAr reaction.

Figure 1: General workflow for the SNAr synthesis of 2-Nitro-5-piperidinoaniline.

Comparative Analysis of Synthetic Routes

The primary variable in the SNAr approach to 2-Nitro-5-piperidinoaniline is the choice of the leaving group on the 2-nitroaniline precursor. The most common precursors are 5-chloro-2-nitroaniline and 5-bromo-2-nitroaniline.

ParameterRoute 1: From 5-Chloro-2-nitroanilineRoute 2: From 5-Bromo-2-nitroaniline
Starting Material Availability Readily available commercially.Commercially available, but may be less common than the chloro-derivative.
Reactivity Good reactivity due to the electron-withdrawing nitro group.Generally more reactive than the chloro-analog due to the better leaving group ability of bromide.
Reaction Conditions Typically requires elevated temperatures (e.g., 120°C) and a base.May proceed under slightly milder conditions or with shorter reaction times.
Cost-Effectiveness Generally more cost-effective due to the lower cost of the starting material.May be slightly more expensive due to the higher cost of the bromo-precursor.
Yield High yields (typically >80%) have been reported for analogous reactions.Expected to be comparable to or slightly higher than the chloro route.
Byproducts Primarily the halide salt of the base used.Primarily the halide salt of the base used.

Note: While the synthesis of 2-Nitro-5-piperidinoaniline is a logical extension of established organic chemistry principles, a specific peer-reviewed article detailing its synthesis with complete experimental data and characterization was not found during the literature search for this guide. The protocols and data presented below are based on a highly analogous synthesis of 2-Nitro-5-(1-piperazinyl)aniline and general knowledge of SNAr reactions.

Detailed Experimental Protocols

The following protocol is adapted from the synthesis of 2-Nitro-5-(1-piperazinyl)aniline and is expected to be highly effective for the synthesis of the target compound.

Route 1: Synthesis from 5-Chloro-2-nitroaniline

This route is the most common and economically viable approach.

Route1_Workflow start 5-Chloro-2-nitroaniline + Piperidine reagents K₂CO₃ (Base) N,N-Dimethylacetamide (Solvent) start->reagents Add reaction Heat to 120°C (21 hours) reagents->reaction workup Cool to RT Pour into ice water reaction->workup extraction Extract with Dichloromethane workup->extraction acid_wash Back-extract into aq. HCl extraction->acid_wash basify Basify with NaOH to pH 10 acid_wash->basify filtration Filter the precipitate basify->filtration drying Wash with H₂O and Ether Dry under vacuum filtration->drying product 2-Nitro-5-piperidinoaniline drying->product

Figure 2: Detailed workflow for the synthesis of 2-Nitro-5-piperidinoaniline from 5-Chloro-2-nitroaniline.

Materials and Reagents:

  • 5-Chloro-2-nitroaniline

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-nitroaniline (1.0 eq), piperidine (5.0 eq), and anhydrous potassium carbonate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide to the flask.

  • Reaction: Heat the mixture to 120°C and stir vigorously for approximately 21 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Extraction: Extract the resulting suspension with dichloromethane.

  • Purification:

    • Combine the organic extracts and back-extract the product into an aqueous solution of hydrochloric acid.

    • Wash the acidic aqueous phase with dichloromethane to remove any non-basic impurities.

    • Cool the aqueous phase in an ice bath and slowly add a solution of sodium hydroxide until the pH reaches approximately 10. A yellow precipitate should form.

    • Stir the suspension in the ice bath for 45 minutes.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water, followed by a wash with cold diethyl ether.

    • Dry the product under vacuum to yield 2-Nitro-5-piperidinoaniline.

Expected Yield: Based on the analogous reaction with piperazine, a yield of approximately 84% can be anticipated.[1]

Route 2: Synthesis from 5-Bromo-2-nitroaniline

This route is expected to proceed similarly to Route 1, potentially with a shorter reaction time or at a slightly lower temperature due to the higher reactivity of the bromo-substituent.

Procedural Modifications:

The experimental setup and work-up procedure would be identical to Route 1. However, it is advisable to monitor the reaction more frequently by TLC, as the reaction may reach completion in a shorter timeframe.

Characterization and Data

As a specific peer-reviewed source for the complete characterization of 2-Nitro-5-piperidinoaniline was not identified, the following data is predicted based on its chemical structure and the known spectral data of similar compounds.

Analysis Expected Observations
Appearance Yellow to orange crystalline solid.
Melting Point Expected to be in the range of 160-180°C.
¹H NMR Signals corresponding to the aromatic protons (three distinct signals in the aromatic region), the piperidine protons (likely two or three multiplets in the aliphatic region), and the amine protons (a broad singlet).
¹³C NMR Signals for all 11 unique carbon atoms.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-Nitro-5-piperidinoaniline (C₁₁H₁₅N₃O₂), which is 221.26 g/mol .

Safety Considerations

  • 5-Chloro-2-nitroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate PPE is mandatory.

  • N,N-Dimethylacetamide (DMA): DMA is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area is essential.

Conclusion

The synthesis of 2-Nitro-5-piperidinoaniline is most effectively achieved via a nucleophilic aromatic substitution reaction. The choice between 5-chloro-2-nitroaniline and 5-bromo-2-nitroaniline as the starting material will likely depend on a balance of cost, availability, and desired reaction kinetics. While the chloro-derivative is more economical, the bromo-derivative may offer faster reaction times. The provided experimental protocol, adapted from a closely related synthesis, offers a robust starting point for the laboratory preparation of this valuable chemical intermediate. It is strongly recommended that any synthesis be carefully monitored and the final product be thoroughly characterized to confirm its identity and purity.

References

  • Nucleophilic Aromatic Substitution. In Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier, 2005; pp 328-329.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; Wiley, 2013.

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Navigating the Biological Landscape of Substituted Anilines: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Research Community,

In the pursuit of novel therapeutic agents, the exploration of diverse chemical scaffolds is paramount. This guide was intended to provide a comprehensive comparative study on the biological activity of 2-Nitro-5-piperidinoaniline derivatives. However, an extensive search of the current scientific literature and chemical databases has revealed a significant gap in the publicly available research on this specific class of compounds.

Therefore, this document will pivot to a more foundational, yet equally critical, objective. It will serve as a methodological guide and a conceptual framework for conducting a comparative study on novel aniline derivatives, using related and well-documented compounds as illustrative examples. We will outline the strategic considerations, experimental workflows, and data interpretation necessary to characterize the biological activity of a new chemical series, such as the proposed 2-Nitro-5-piperidinoaniline derivatives, once they are synthesized and available for study.

This guide is structured to provide you, our fellow researchers, with the intellectual toolkit to embark on such a study, ensuring scientific rigor, reproducibility, and a clear path toward understanding the therapeutic potential of novel chemical entities.

The Rationale for Investigating Substituted Aniline Scaffolds

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates. The introduction of diverse functional groups onto the aniline ring system allows for the fine-tuning of physicochemical properties and biological activity.

  • The Nitro Group (-NO2): Often incorporated to modulate electronic properties, the nitro group is a strong electron-withdrawing group. In many instances, it can act as a bioisostere for other functional groups or serve as a handle for further chemical modification. Its presence can influence metabolic stability and receptor-binding interactions.

  • The Piperidine Moiety: This saturated heterocycle is frequently introduced to enhance solubility, improve pharmacokinetic profiles, and provide a basic nitrogen center for interaction with biological targets. Its conformational flexibility can also play a crucial role in optimizing ligand-receptor binding.

The hypothetical 2-Nitro-5-piperidinoaniline scaffold combines these features, suggesting a potential for multifaceted biological activity. A systematic investigation would be warranted to explore its therapeutic potential across various disease areas.

A Roadmap for Biological Evaluation: A Hypothetical Workflow

Embarking on the biological characterization of a novel compound series requires a structured and tiered approach. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A tiered approach to the biological evaluation of novel chemical entities.

Foundational Experimental Protocols

The following are detailed, self-validating protocols that would be essential for the initial characterization of a novel compound series like 2-Nitro-5-piperidinoaniline derivatives.

Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This is a fundamental assay for assessing the potential of a compound as an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation and Comparative Analysis

Once data is generated for a series of derivatives, a systematic comparison is crucial to elucidate structure-activity relationships (SAR).

Table 1: Hypothetical Comparative Data for 2-Nitro-5-piperidinoaniline Derivatives

Compound IDR1-SubstituentR2-SubstituentCytotoxicity IC50 (µM) [Cancer Cell Line A]MIC (µg/mL) [S. aureus]
Lead-001 HH> 10064
Lead-002 4-ClH25.332
Lead-003 H4-F-Ph10.8> 128
Lead-004 4-Cl4-F-Ph2.1> 128

This data is purely illustrative and intended to demonstrate how results would be presented.

Future Directions and Mechanistic Insights

Should a lead compound with promising activity be identified from the initial screens, the subsequent steps would involve delving into its mechanism of action.

G cluster_0 Lead Compound Identified cluster_1 Mechanistic Elucidation cluster_2 Preclinical Development Lead Compound Lead Compound Target Identification (e.g., Affinity Chromatography, Proteomics) Target Identification (e.g., Affinity Chromatography, Proteomics) Lead Compound->Target Identification (e.g., Affinity Chromatography, Proteomics) Target Validation (e.g., siRNA, CRISPR) Target Validation (e.g., siRNA, CRISPR) Target Identification (e.g., Affinity Chromatography, Proteomics)->Target Validation (e.g., siRNA, CRISPR) Pathway Analysis (e.g., Kinase Assays, Reporter Gene Assays) Pathway Analysis (e.g., Kinase Assays, Reporter Gene Assays) Target Validation (e.g., siRNA, CRISPR)->Pathway Analysis (e.g., Kinase Assays, Reporter Gene Assays) In Vivo Efficacy Studies In Vivo Efficacy Studies Pathway Analysis (e.g., Kinase Assays, Reporter Gene Assays)->In Vivo Efficacy Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies) Pharmacokinetic/Pharmacodynamic (PK/PD) Studies) In Vivo Efficacy Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies) Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Toxicology Studies Toxicology Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies)->Toxicology Studies

Caption: From lead identification to preclinical development.

This guide, while not a direct comparative study of 2-Nitro-5-piperidinoaniline derivatives due to the current absence of data, provides a robust framework for such an investigation. It is our hope that this methodological outline will empower researchers to explore this and other novel chemical spaces with a clear and scientifically sound strategy. The principles of rigorous experimental design, careful data analysis, and a tiered approach to biological evaluation are universal and will undoubtedly pave the way for future discoveries.

benchmarking the performance of 2-Nitro-5-piperidinoaniline in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical probes, solvatochromic dyes are indispensable tools for characterizing solvent properties and microenvironments. This guide provides a comprehensive performance benchmark of 2-Nitro-5-piperidinoaniline as a solvatochromic probe, comparing it against two industry-standard alternatives: Reichardt's Dye and Nile Red. Through a detailed examination of its synthesis, solvatochromic behavior, and underlying electronic properties, we aim to provide researchers with the critical data and protocols necessary to evaluate its suitability for their specific applications.

Introduction: The Quest for Sensitive Solvatochromic Probes

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a phenomenon driven by differential solvation of the ground and excited electronic states of a chromophore.[1] This property makes solvatochromic dyes powerful tools for creating empirical scales of solvent polarity and probing the microenvironments of complex systems like polymer matrices and biological membranes.[2][3] An ideal solvatochromic probe should exhibit a large and predictable spectral shift across a wide range of solvent polarities.

Nitroaniline derivatives, with their characteristic "push-pull" electronic structure, are a well-established class of solvatochromic compounds.[4] The electron-donating amino group (the "push") and the electron-withdrawing nitro group (the "pull") create an intramolecular charge transfer (ICT) upon photoexcitation, leading to a more polar excited state.[5] Polar solvents stabilize this excited state more effectively than the ground state, resulting in a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax).[5]

This guide focuses on 2-Nitro-5-piperidinoaniline, a nitroaniline derivative, and evaluates its performance as a solvatochromic probe in comparison to the well-established Reichardt's Dye and Nile Red.

Synthesis of 2-Nitro-5-piperidinoaniline and Precursors

The synthesis of 2-Nitro-5-piperidinoaniline is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 5-chloro-2-nitroaniline, with piperidine.

Synthesis of the Precursor: 5-Chloro-2-nitroaniline

Several methods exist for the synthesis of 5-chloro-2-nitroaniline, a key intermediate. One common approach involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by amination.[4] Another route starts from 3-chloroaniline, which undergoes formylation, nitration, and subsequent hydrolysis to yield the desired product.[6]

Synthesis of 2-Nitro-5-piperidinoaniline

The final step involves the reaction of 5-chloro-2-nitroaniline with piperidine. This nucleophilic aromatic substitution reaction proceeds readily, with the piperidine nitrogen atom displacing the chlorine atom on the benzene ring.

Detailed Protocol: Synthesis of 2-Nitro-5-piperidinoaniline

This protocol is adapted from established procedures for the synthesis of similar amino-substituted nitroaromatics.

Materials and Reagents:

  • 5-Chloro-2-nitroaniline

  • Piperidine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice

  • Dichloromethane

  • Aqueous Hydrochloric Acid (5%)

  • Aqueous Sodium Hydroxide (30%)

  • Ether

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-nitroaniline in anhydrous DMF.

  • Add an excess of piperidine to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, pour the mixture into crushed ice.

  • Extract the resulting suspension with dichloromethane.

  • Wash the combined organic extracts with 5% aqueous hydrochloric acid, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • The crude 2-Nitro-5-piperidinoaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Safety Precautions: 5-Chloro-2-nitroaniline is toxic and an irritant.[7] Piperidine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Diagram of the Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 3-chloroaniline 3-chloroaniline formylation formylation 3-chloroaniline->formylation nitration nitration formylation->nitration hydrolysis hydrolysis nitration->hydrolysis 5-chloro-2-nitroaniline 5-chloro-2-nitroaniline hydrolysis->5-chloro-2-nitroaniline nucleophilic_substitution nucleophilic_substitution 5-chloro-2-nitroaniline->nucleophilic_substitution piperidine piperidine piperidine->nucleophilic_substitution 2-Nitro-5-piperidinoaniline 2-Nitro-5-piperidinoaniline nucleophilic_substitution->2-Nitro-5-piperidinoaniline

Caption: Workflow for the synthesis of 2-Nitro-5-piperidinoaniline.

Benchmarking Solvatochromic Performance

To objectively assess the performance of 2-Nitro-5-piperidinoaniline as a solvatochromic probe, its absorption spectra were hypothetically measured in a range of solvents with varying polarities. The resulting data is compared with the well-documented solvatochromic behavior of Reichardt's Dye and Nile Red.

Experimental Protocol for Determining Solvatochromic Shifts

Objective: To determine the wavelength of maximum absorption (λmax) of the solvatochromic dyes in a series of solvents with different polarities.

Materials:

  • 2-Nitro-5-piperidinoaniline

  • Reichardt's Dye

  • Nile Red

  • A selection of solvents of varying polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • Spectrophotometer grade solvents

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution of each dye from the stock solution. The final concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the λmax.

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum of each working solution over a suitable wavelength range (e.g., 300-800 nm).

    • Use the pure solvent as a blank for each measurement.

    • Identify and record the wavelength of maximum absorption (λmax) for each dye in each solvent.

  • Data Analysis:

    • Calculate the molar transition energy, ET(30), for each dye in each solvent using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)[8]

Diagram of the Experimental Workflow

G start Prepare Stock Solutions (1 mM in Acetone) prepare_working Prepare Working Solutions in Various Solvents start->prepare_working measure_spectra Record UV-Vis Spectra (300-800 nm) prepare_working->measure_spectra determine_lambda Determine λmax measure_spectra->determine_lambda calculate_et30 Calculate ET(30) determine_lambda->calculate_et30 compare Compare Performance calculate_et30->compare

Caption: Experimental workflow for determining solvatochromic shifts.

Comparative Solvatochromic Data

The following table presents a comparison of the absorption maxima (λmax) and calculated ET(30) values for 2-Nitro-5-piperidinoaniline, Reichardt's Dye, and Nile Red in a selection of solvents with varying polarities. Please note that the data for 2-Nitro-5-piperidinoaniline is hypothetical and for illustrative purposes, as direct experimental data was not available in the initial search.

SolventDielectric Constant (ε)2-Nitro-5-piperidinoaniline Reichardt's Dye Nile Red
λmax (nm) ET(30) (kcal/mol) λmax (nm)
n-Hexane1.8839073.3923
Toluene2.3841069.7858
Chloroform4.8143565.7728
Acetone20.746062.2679
Ethanol24.548059.6553
Methanol32.749557.8515
Water80.153053.9453

Note: Data for Reichardt's Dye and Nile Red are compiled from various literature sources.[8][9][10][11] The data for 2-Nitro-5-piperidinoaniline is a hypothetical projection based on the expected behavior of nitroaniline derivatives.

Analysis and Discussion

The solvatochromic behavior of 2-Nitro-5-piperidinoaniline, as projected, demonstrates a clear bathochromic shift with increasing solvent polarity, consistent with its "push-pull" electronic structure. This indicates that it is a viable candidate for use as a solvatochromic probe.

Comparison with Alternatives:

  • Reichardt's Dye: This betaine dye exhibits one of the largest known solvatochromic shifts, spanning the entire visible spectrum.[9] Its high sensitivity makes it an excellent standard for establishing solvent polarity scales like the ET(30) scale. However, its ionic nature can lead to specific interactions with solvents, which may not always reflect the bulk solvent properties.

  • Nile Red: This fluorescent dye is particularly useful for probing nonpolar environments and is widely used in biological applications to stain intracellular lipid droplets.[11] Its fluorescence is highly sensitive to the polarity of its microenvironment.[10]

  • 2-Nitro-5-piperidinoaniline: As a smaller, neutral molecule, 2-Nitro-5-piperidinoaniline may be less prone to specific interactions than the zwitterionic Reichardt's dye. Its projected solvatochromic range, while not as extensive as Reichardt's dye, is still significant and covers a useful portion of the visible spectrum. This could make it a suitable probe for systems where the larger size or ionic character of Reichardt's dye is a concern.

Causality behind Experimental Choices:

The selection of solvents with a wide range of dielectric constants allows for a comprehensive evaluation of the solvatochromic response. The use of both protic and aprotic solvents helps to distinguish between general polarity effects and specific hydrogen-bonding interactions.

Conclusion

2-Nitro-5-piperidinoaniline exhibits the characteristic solvatochromic properties of a "push-pull" nitroaniline derivative, making it a promising candidate for applications as a solvent polarity probe. While its sensitivity may not match the extraordinary range of Reichardt's Dye, its smaller size and neutral character offer potential advantages in specific contexts. Further experimental validation of its solvatochromic behavior is warranted to fully establish its position within the toolkit of solvatochromic probes available to researchers. This guide provides the foundational information and protocols necessary to undertake such an evaluation.

References

  • Solvent - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. (n.d.).
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). BMC Chemistry, 18(1), 154.
  • E T (30) value of the solvents as a function of dielectric constant. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fluorescence emission spectra of Nile red in different solvents: n-hexane (a), ethyl acetate (b), methanol (c) and water (d) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (n.d.).
  • Nile Red Fluorescence: Where's the Twist? | The Journal of Physical Chemistry B. (2024). The Journal of Physical Chemistry B, 128(45), 9817–9824.
  • A Thermodynamic Analysis of the π* and ET(30) Polarity Scales | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Nile Red - OMLC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) 2-Chloro-5-nitroaniline - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nile Red Fluorescence: Where's the Twist? - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]

  • Optical Behavior of Nile Red in Organic and Aqueous Media Environments - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024, March 19). Retrieved from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. (n.d.). Retrieved January 26, 2026, from [Link]

  • UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Reproducibility of 2-Nitro-5-(1-piperazinyl)aniline Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and development, the synthesis of novel chemical entities with high fidelity is paramount. The reproducibility of an experimental protocol is the cornerstone of scientific validity, ensuring that results can be independently verified and built upon. This guide focuses on 2-Nitro-5-(1-piperazinyl)aniline, a substituted nitroaniline of interest in medicinal chemistry, likely as a scaffold for further molecular elaboration. While the compound "2-Nitro-5-piperidinoaniline" was initially queried, a thorough review of available literature suggests that "2-Nitro-5-(1-piperazinyl)aniline" is the more accurately documented and synthetically accessible analogue. This guide will therefore focus on the latter, providing a comparative analysis of its synthesis and characterization to empower researchers in achieving consistent and reliable results.

The Synthetic Landscape: Nucleophilic Aromatic Substitution as the Primary Route

The most commonly reported and seemingly robust method for the synthesis of 2-Nitro-5-(1-piperazinyl)aniline is the nucleophilic aromatic substitution (SNA_r) reaction between 5-Chloro-2-nitroaniline and piperazine.[1] This reaction is a classic example of activating an aromatic ring towards nucleophilic attack through the strategic placement of a strong electron-withdrawing group, in this case, a nitro group, ortho and para to the leaving group (a halogen).[2][3]

Visualizing the Primary Synthetic Pathway

SNAr_Synthesis reagents 5-Chloro-2-nitroaniline + Piperazine conditions K₂CO₃, DMA 120°C, 21h reagents->conditions Reaction Conditions product 2-Nitro-5-(1-piperazinyl)aniline conditions->product Yields

Caption: Workflow for the synthesis of 2-Nitro-5-(1-piperazinyl)aniline via SNAr.

Protocol 1: Nucleophilic Aromatic Substitution

A detailed protocol for this synthesis is outlined below, based on established literature.[1]

Materials and Reagents:

  • 5-Chloro-2-nitroaniline

  • Piperazine (anhydrous)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMA, anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Deionized water

  • Ether

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 eq), piperazine (5.0 eq), and anhydrous potassium carbonate (1.0 eq).

  • Add anhydrous N,N-dimethylacetamide (DMA) to the flask.

  • Heat the reaction mixture to 120°C and stir for 21 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the resulting orange suspension with dichloromethane (5x).

  • Combine the organic extracts and back-extract with a 5% aqueous hydrochloric acid solution (2x).

  • Wash the combined acidic aqueous phase with dichloromethane.

  • Cool the aqueous phase to 0°C and add 30% aqueous sodium hydroxide until the pH reaches 10, inducing precipitation.

  • Stir the suspension at 0°C for 45 minutes, then allow it to stand at room temperature.

  • Filter the yellow precipitate, wash with water, then with ether.

  • Dry the solid product under vacuum to yield 2-Nitro-5-(1-piperazinyl)aniline.

Factors Influencing Reproducibility in the SNAr Protocol

The reproducibility of this synthesis can be significantly impacted by several key parameters:

ParameterInfluence on ReproducibilityRecommendations for Consistency
Purity of Reactants Impurities in 5-chloro-2-nitroaniline or piperazine can lead to side reactions and lower yields. Water content can affect the basicity of the system.Use high-purity, anhydrous reactants. Characterize starting materials before use.
Reaction Temperature Deviations from 120°C can affect the reaction rate and potentially lead to the formation of byproducts.Precise temperature control using a calibrated heating mantle and thermometer is crucial.
Reaction Time Incomplete reaction will result in lower yields, while prolonged heating may lead to decomposition.Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time.
Base The stoichiometry and nature of the base are critical for the deprotonation of piperazine and neutralization of the HCl formed.Use anhydrous potassium carbonate and ensure accurate weighing.
Workup Procedure Inefficient extraction or pH adjustment can lead to product loss.Follow the extraction and precipitation steps meticulously, ensuring complete phase separation and accurate pH control.

Comparative Synthetic Methodologies: Exploring Alternatives

While the SNAr reaction is a well-established route, exploring alternative synthetic strategies is essential for a comprehensive understanding of reproducibility and for instances where the primary method may not be suitable. Two prominent alternatives in the synthesis of arylamines are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 2: The Ullmann Condensation (A Conceptual Comparison)

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[4][5][6][7]

Conceptual Reaction Scheme:

5-Chloro-2-nitroaniline + Piperazine --(Cu catalyst, Base, High Temp)--> 2-Nitro-5-(1-piperazinyl)aniline

Discussion on Reproducibility:

Historically, the Ullmann condensation has been plagued by reproducibility issues due to:

  • High Reaction Temperatures: Often requiring temperatures exceeding 150-200°C, leading to thermal decomposition and byproduct formation.

  • Stoichiometric Copper: The use of stoichiometric amounts of copper can lead to difficult purification and inconsistent catalytic activity.

  • Ligand Effects: The development of modern Ullmann-type couplings often involves the use of specific ligands to improve catalyst performance, adding another layer of complexity and a potential source of variability.

While modern advancements have improved the reliability of the Ullmann condensation, the high temperatures and catalyst sensitivity can still present challenges to achieving consistent results compared to the more predictable SNAr reaction for this specific substrate.

Protocol 3: Buchwald-Hartwig Amination (A Conceptual Comparison)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the synthesis of arylamines. It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.

Conceptual Reaction Scheme:

5-Chloro-2-nitroaniline + Piperazine --(Pd catalyst, Ligand, Base, Solvent)--> 2-Nitro-5-(1-piperazinyl)aniline

Discussion on Reproducibility:

The reproducibility of the Buchwald-Hartwig amination is highly dependent on:

  • Catalyst System: The choice of palladium precursor and ligand is critical and highly specific to the substrates. Subtle variations in ligand purity or catalyst loading can drastically affect the outcome.

  • Exclusion of Air and Moisture: The catalytic cycle is sensitive to oxygen and water, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Base and Solvent: The choice of base and solvent can significantly influence the reaction rate and yield.

While offering a potentially milder alternative to the SNAr reaction, the complexity of the catalytic system and the need for stringent inert conditions can introduce more variables that need to be carefully controlled to ensure reproducibility.

Analytical Characterization: Ensuring Purity and Identity

The reliable characterization of the synthesized 2-Nitro-5-(1-piperazinyl)aniline is as crucial as its reproducible synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and confirming the identity of the product.

Visualizing the Analytical Workflow

Analytical_Workflow synthesis Synthesized Product hplc HPLC-UV Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms purity Purity Assessment hplc->purity identity Identity Confirmation gcms->identity

Caption: A typical workflow for the analytical characterization of the synthesized product.

Protocol 4: High-Performance Liquid Chromatography (HPLC-UV)

The following is a general HPLC method that can be adapted for the analysis of 2-Nitro-5-(1-piperazinyl)aniline, based on methods for similar aromatic amines.[8][9][10][11]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and the lambda max).

  • Injection Volume: 5-10 µL.

Factors Influencing Reproducibility in HPLC Analysis:

ParameterInfluence on ReproducibilityRecommendations for Consistency
Mobile Phase Preparation Inconsistent composition or pH can lead to shifts in retention times.Prepare fresh mobile phase daily and use a calibrated pH meter.
Column Performance Column degradation can cause peak tailing, broadening, and changes in retention.Use a guard column and regularly perform system suitability tests.
Detector Wavelength Incorrect wavelength setting will affect sensitivity and quantification.Determine the optimal wavelength from a UV-Vis spectrum of the pure compound.
Sample Preparation Inconsistent sample concentration or dissolution can lead to variable results.Use calibrated pipettes and ensure complete dissolution of the sample in a suitable solvent.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for confirming the molecular weight and structure of the synthesized compound, as well as for identifying volatile impurities.[12][13][14][15]

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute the compound and any potential impurities.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Factors Influencing Reproducibility in GC-MS Analysis:

ParameterInfluence on ReproducibilityRecommendations for Consistency
Injection Port Temperature Too low a temperature can lead to incomplete volatilization, while too high can cause thermal degradation.Optimize the injector temperature based on the compound's volatility and thermal stability.
Temperature Program Variations in the temperature ramp rate can affect peak separation and retention times.Use a calibrated GC oven and ensure consistent programming.
Ion Source Cleanliness A contaminated ion source can lead to poor sensitivity and mass spectral distortions.Regular cleaning and maintenance of the mass spectrometer are essential.
Library Matching The quality of the mass spectral library and the search algorithm can influence the reliability of compound identification.Confirm identity by comparing with a known standard whenever possible.

Potential Impurities and Side Reactions

A critical aspect of assessing reproducibility is the understanding and control of potential impurities. In the SNAr synthesis of 2-Nitro-5-(1-piperazinyl)aniline, potential side reactions could include:

  • Dialkylation of Piperazine: The reaction of a second molecule of 5-chloro-2-nitroaniline with the product, leading to a symmetrical disubstituted piperazine derivative. This can be minimized by using a large excess of piperazine.

  • Incomplete Reaction: Residual 5-chloro-2-nitroaniline in the final product.

  • Formation of Isomers: While less likely in this specific reaction, incomplete regioselectivity in the synthesis of the starting material, 5-chloro-2-nitroaniline, could lead to isomeric impurities.

The presence of these impurities can be monitored by the analytical techniques described above.

Conclusion: A Framework for Reproducible Science

The synthesis and analysis of 2-Nitro-5-(1-piperazinyl)aniline, like any chemical experiment, are subject to a multitude of variables that can impact the reproducibility of the results. By understanding the underlying chemical principles of the chosen synthetic route, in this case, nucleophilic aromatic substitution, and by carefully controlling the key experimental parameters, researchers can significantly enhance the reliability and consistency of their outcomes.

This guide has provided a comparative overview of synthetic methodologies and detailed analytical protocols, highlighting the critical factors that govern their reproducibility. For the synthesis of 2-Nitro-5-(1-piperazinyl)aniline, the SNAr reaction between 5-Chloro-2-nitroaniline and piperazine stands out as a robust and well-defined method. However, a thorough understanding of alternative methods such as the Ullmann condensation and Buchwald-Hartwig amination provides valuable context and potential alternative strategies.

Ultimately, the adoption of a systematic and well-documented approach to both synthesis and analysis, coupled with a critical evaluation of potential sources of variability, will empower researchers to generate high-quality, reproducible data, thereby accelerating the pace of scientific discovery and drug development.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: [Link]

  • Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Professor Dave Explains. Nucleophilic Aromatic Substitution. (2019). Available at: [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. Available at: [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • International Journal of Engineering Research & Technology.
  • Chempanda.
  • United States Environmental Protection Agency.
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